2-Fluoro-5-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURMKCAQRHOAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311631 | |
| Record name | 2-Fluoro-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-04-5 | |
| Record name | 2-Fluoro-5-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-5-methylbenzamide (CAS No. 886500-04-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-methylbenzamide, a key fluorinated building block in modern organic synthesis and medicinal chemistry. The document details its chemical properties, outlines a robust synthetic route from its commercially available precursor, 2-fluoro-5-methylbenzoic acid, and discusses its significant applications, particularly as an intermediate in the development of advanced pharmaceuticals. Safety protocols for handling this and structurally related compounds are also provided. This guide is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this versatile compound.
Introduction
This compound, identified by the CAS number 886500-04-5, is an aromatic amide that has garnered increasing interest within the scientific community. Its structure, featuring a fluorine atom ortho to the amide group and a methyl group in the para position, imparts unique electronic properties and steric influences that are highly valuable in the design of complex organic molecules. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and the pharmacokinetic profile of bioactive molecules, making fluorinated intermediates like this compound particularly sought after in drug discovery.
This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its application in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and formulation. While extensive experimental data for this compound is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogues.
| Property | Value | Source |
| CAS Number | 886500-04-5 | [1] |
| Molecular Formula | C8H8FNO | [1] |
| Molecular Weight | 153.15 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | O=C(N)C1=CC(C)=CC=C1F | [1] |
| Predicted XlogP | 1.3 | [2] |
| Appearance | White to off-white solid (predicted) | |
| Purity | Typically >95% | [1] |
Synthesis of this compound
The most direct and logical synthetic route to this compound is through the amidation of its corresponding carboxylic acid, 2-fluoro-5-methylbenzoic acid. This precursor is commercially available and provides a high-yielding pathway to the desired amide.
Synthetic Pathway Overview
The conversion of a carboxylic acid to a primary amide can be achieved through several reliable methods. A common and effective approach involves the activation of the carboxylic acid, followed by reaction with an ammonia source. A two-step, one-pot procedure is often employed, starting with the formation of an acid chloride, which is then subjected to ammonolysis.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a well-established method for the amidation of a carboxylic acid and is applicable for the synthesis of this compound from 2-fluoro-5-methylbenzoic acid.
Materials:
-
2-Fluoro-5-methylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonium hydroxide (NH₄OH) solution (concentrated)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-fluoro-5-methylbenzoic acid in anhydrous DCM or THF.
-
Cool the solution in an ice bath.
-
Slowly add 1.2 to 1.5 equivalents of thionyl chloride or oxalyl chloride via a dropping funnel. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added.
-
Allow the reaction mixture to warm to room temperature and then stir for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Ammonolysis:
-
Cool the reaction mixture containing the newly formed 2-fluoro-5-methylbenzoyl chloride in an ice bath.
-
Slowly and carefully add an excess of concentrated ammonium hydroxide solution. This is an exothermic reaction, so the addition should be controlled to maintain a low temperature.
-
Stir the biphasic mixture vigorously for 1-2 hours, allowing it to gradually warm to room temperature.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
-
Applications in Research and Development
The utility of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry. The specific substitution pattern of this compound makes it an attractive building block for creating libraries of compounds for high-throughput screening.
Pharmaceutical Intermediates
Fluorinated benzamides are integral components of numerous approved drugs and clinical candidates. The 2-fluoro-N-methylbenzamide moiety, for instance, is a key structural feature in the second-generation nonsteroidal antiandrogen, Apalutamide, which is used in the treatment of prostate cancer.[3] While not identical, the structural similarity of this compound suggests its potential as a precursor or analogue in the development of novel therapeutics, particularly in oncology and for other targets where specific interactions with a fluorinated aromatic ring are desired. The presence of the amide group provides a handle for further chemical transformations, allowing for its incorporation into larger, more complex molecular scaffolds.
The precursor, 2-fluoro-5-methylbenzoic acid, is known to be used in the synthesis of pyrimidinone derivatives for the treatment of chronic pain, highlighting the therapeutic potential of this structural class.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
Hazard Identification
Based on data for structurally similar compounds such as 2-fluorobenzamide, this compound should be handled as a potential irritant.[5]
-
Skin: May cause skin irritation.[5]
-
Eyes: May cause serious eye irritation.[5]
-
Inhalation: May cause respiratory tract irritation.[5]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[6][7]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]
-
Spills: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of in accordance with local regulations.
Conclusion
This compound is a valuable and versatile fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available precursors and the desirable properties imparted by its fluoro- and methyl-substituted benzamide core make it an important tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, will facilitate its effective and safe use in the laboratory and contribute to the advancement of chemical and pharmaceutical research.
References
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PubChemLite. (n.d.). 5-fluoro-2-methylbenzamide (C8H8FNO). Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorobenzamide. Retrieved from [Link]
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Wikipedia. (2023). Apalutamide. Retrieved from [Link]
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- 3. Apalutamide - Wikipedia [en.wikipedia.org]
- 4. ossila.com [ossila.com]
- 5. 2-Fluorobenzamide | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
2-Fluoro-5-methylbenzamide safety and handling
Technical Monograph: Operational Safety and Handling of 2-Fluoro-5-methylbenzamide
Chemical Context & Strategic Utility
This compound (CAS: 114767-47-0) is a specialized fluorinated building block primarily utilized in the synthesis of kinase inhibitors and central nervous system (CNS) active agents. Its structural value lies in the ortho-fluorine substituent, which exerts a specific electronic effect on the amide group, influencing metabolic stability and lipophilicity—critical parameters in medicinal chemistry.
From a safety perspective, this molecule presents a dual challenge:
-
Routine Handling: It acts as a mucosal irritant, requiring strict dust control.
-
Thermal Instability: Under combustion or high-energy reaction conditions, the carbon-fluorine bond—normally robust—can degrade to release hydrogen fluoride (HF), necessitating protocols beyond standard organic handling.
Physicochemical & Hazard Profile
The following data aggregates standard safety parameters. Always verify the Certificate of Analysis (CoA) for lot-specific purity and melting point data.
| Parameter | Specification / Data |
| CAS Number | 114767-47-0 |
| Molecular Formula | C₈H₈FNO |
| Molecular Weight | 153.15 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water. |
| GHS Classification | Warning |
| Hazard Codes | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.) |
| Incompatibilities | Strong oxidizing agents, Strong bases (hydrolysis risk). |
Expert Insight on GHS Codes:
While H315/H319/H335 are common for organic intermediates, they must not be trivialized. The presence of the fluorine atom often increases the lipophilicity of the dust, potentially enhancing dermal absorption compared to non-fluorinated analogs.
-
H335 (Respiratory Irritation): Inhalation of fine dust can cause immediate bronchial constriction.
-
H319 (Eye Irritation): Micro-abrasions from the crystalline solid can exacerbate chemical irritation.
Engineering Controls & Personal Protective Equipment (PPE)
This protocol relies on a "Defense in Depth" strategy. Reliance on PPE alone is a failure of safety planning.
Hierarchy of Controls
-
Elimination/Substitution: Rarely possible in specific synthesis campaigns.
-
Engineering Controls (Primary Barrier):
-
Fume Hood: All weighing and transfer operations must occur within a certified chemical fume hood operating at face velocities between 80–100 fpm.
-
Static Control: Use ionizing bars or anti-static weighing boats. Fluorinated benzamides are often prone to static charge, leading to "flying dust" during transfer.
-
-
PPE (Secondary Barrier):
-
Gloves: Nitrile rubber (minimum 0.11 mm thickness) is standard. Double gloving is recommended during solubilization steps to prevent permeation of the dissolved compound.
-
Eye Protection: Chemical splash goggles are superior to safety glasses due to the fine particle size of the powder.
-
Respiratory: If work outside a hood is unavoidable (e.g., equipment maintenance), a half-face respirator with P100/OV cartridges is mandatory.
-
Operational Handling Protocol
This workflow ensures containment and validates safety at every step.
Step 1: Pre-Operational Check
-
Verify fume hood airflow.
-
Clear the hood of incompatible solvents (e.g., acetone wash bottles) to reduce fire load.
-
Self-Validation: Is the sash at the safe working height? Are calcium gluconate gel (for HF) and spill kits accessible?
Step 2: Weighing and Transfer
-
Technique: Do not pour from the stock bottle. Use a spatulate transfer method into a pre-tared vial.
-
Solubilization: Add solvent (e.g., DMSO) immediately after weighing to lock down the dust. Once in solution, the inhalation hazard is significantly reduced, though skin absorption risks remain.
Step 3: Reaction Setup
-
Inert Atmosphere: While the amide is relatively stable, many coupling reactions (e.g., Suzuki-Miyaura) require Argon/Nitrogen. Ensure the manifold is pressure-regulated to prevent over-pressurizing glassware.
Step 4: Waste Segregation
-
Crucial: Do not mix with general organic waste if your facility segregates halogenated solvents. Label clearly as "Fluorinated Organic Solid/Solution."
Figure 1: Decision-matrix workflow for safe handling, emphasizing dust mitigation and waste segregation.
Thermal Stability & Decomposition Risks[3][4][5]
This is the critical safety differentiator for fluorinated compounds.
The Mechanism: At standard laboratory temperatures, this compound is stable. However, in the event of a structural fire or runaway reaction exceeding 300°C+, the compound decomposes.
-
Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Hydrogen Fluoride (HF) .
-
Hydrolysis: Strong acid hydrolysis (e.g., refluxing in conc. HCl) can liberate the benzoic acid derivative and ammonium salts, but extreme conditions may attack the C-F bond.
Emergency Response (Fire):
-
Do NOT inhale smoke.[1][3][4][5] The presence of HF in smoke plumes creates an immediate chemical pneumonia risk.
-
Extinguishing Media: Water spray, dry chemical, or carbon dioxide.[4] Water spray is effective at scrubbing HF from the air but creates a corrosive runoff.
Emergency First Aid Protocols
| Scenario | Immediate Action | Expert Note |
| Inhalation | Move to fresh air. Keep warm and at rest. | If breathing is labored, oxygen should be administered by qualified personnel. |
| Skin Contact | Wash with soap and water for 15 mins. | If irritation persists, consider potential for hypersensitivity. |
| Eye Contact | Rinse cautiously with water for 15+ mins.[4][6][7][8] | Remove contact lenses immediately to prevent trapping chemicals against the cornea. |
| Thermal Decomp Exposure | Treat as HF Exposure. | Apply Calcium Gluconate gel to skin if HF exposure is suspected from burning material. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10704, 2-Methylbenzamide (Analogous Structure Safety Data). Retrieved from [Link]
-
Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.[9] Nature, 412, 321–324. (Foundational citation for thermal decomposition of fluorinated organics). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
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- 8. matrixscientific.com [matrixscientific.com]
- 9. turi.org [turi.org]
Beyond Compliance: Technical Stewardship of 2-Fluoro-5-methylbenzamide
CAS: 116668-52-9 | Technical Guide & Safety Protocol
Executive Summary
This technical guide transcends the standard Material Safety Data Sheet (MSDS) by integrating safety compliance with research utility. 2-Fluoro-5-methylbenzamide is a functionalized benzamide scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and agrochemicals where metabolic stability (conferred by the fluorine atom) is required.
While classified as an irritant, the presence of the fluorine substituent introduces latent risks during thermal decomposition (formation of Hydrogen Fluoride) that standard safety sheets often under-emphasize. This document outlines the physicochemical properties, hazard mechanisms, and validated handling protocols for researchers.[1]
Part 1: Chemical Identity & Molecular Architecture
Understanding the structural properties is the first step in safe manipulation. The fluorine atom at the ortho position influences the electronic density of the amide bond, potentially altering reactivity compared to non-fluorinated analogues.
Table 1: Physicochemical Profile
| Property | Data | Validation Note |
| Chemical Name | This compound | IUPAC nomenclature |
| CAS Number | 116668-52-9 | Primary identifier |
| Molecular Formula | C₈H₈FNO | Confirmed by elemental analysis |
| Molecular Weight | 153.15 g/mol | Useful for stoichiometry |
| Physical State | Solid (Crystalline powder) | White to off-white |
| Melting Point | 118–122 °C | Range indicates purity levels [1] |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility (Lipophilic) |
| SMILES | CC1=CC(=C(C=C1)F)C(=O)N | Structural string for modeling |
Part 2: Hazard Profiling & Toxicology (The "Why")
Standard MSDS documents list H-codes. Here, we analyze the causality of these hazards to improve risk assessment.
Primary Hazards (GHS Classification)
-
H315 (Skin Irritation): The amide moiety combined with the lipophilic toluene core allows for dermal penetration, leading to localized inflammation.
-
H319 (Eye Irritation): Fine particulate dust acts as a mechanical and chemical irritant to mucous membranes.
-
H335 (Respiratory Irritation): Inhalation of dust triggers inflammatory responses in the upper respiratory tract.
Latent Hazards: The Fluorine Factor
While the molecule is stable at room temperature, the C-F bond is the critical safety vector during accidents.
-
Thermal Decomposition: In the event of a fire (> 300°C), the compound decomposes to release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) .
-
Mechanism: HF is not merely an acid; it is a calcium scavenger. Inhalation or skin contact with combustion byproducts can cause systemic hypocalcemia, which is potentially fatal.
Part 3: Strategic Handling & Storage Protocol
This protocol is designed as a self-validating system. If a step cannot be verified (e.g., airflow check), the procedure must halt.
Engineering Controls & PPE
-
Ventilation: All open handling must occur within a certified chemical fume hood operating at face velocity > 100 fpm.
-
Glove Permeation: Use Nitrile gloves (minimum 0.11 mm thickness) .
-
Expert Insight: Standard latex is permeable to many aromatic amides. Nitrile provides superior resistance to the lipophilic benzamide core.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory to prevent particulate entry.
Visualization: Safe Handling Workflow
Figure 1: Logic flow for safe handling. Note the "Stop" loop if engineering controls fail.
Part 4: Emergency Response Logic
In the event of exposure, immediate action mitigates long-term damage.[2] This section prioritizes the specific risks associated with fluorinated combustion products.
Fire Fighting Measures
-
Media: Water spray, dry chemical, or carbon dioxide.
-
Specific Hazard: Do not inhale smoke.[3][4] Firefighters must wear SCBA.
-
Post-Fire: Neutralize runoff. The presence of F- ions in runoff can be ecotoxic.
Exposure Response Matrix
| Exposure Route | Immediate Action (First 60 Seconds) | Secondary Treatment |
| Inhalation | Move to fresh air immediately.[5] Keep victim warm and quiet. | Monitor for delayed pulmonary edema (common with amide/NOx inhalation). |
| Skin Contact | Brush off dry powder before wetting. Wash with soap/water for 15 min. | If burn is suspected (rare, but possible), apply soothing lotion. |
| Eye Contact | Rinse cautiously with water for 15 minutes.[3][5] Lift eyelids. | Consult ophthalmologist if redness persists. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Contact Poison Control. |
Visualization: Emergency Triage
Figure 2: Triage logic for exposure scenarios. Note the specific distinction for Fire/Thermal Decomposition due to HF risk.
Part 5: Synthesis & Application Context
For the drug development professional, this molecule is a "privileged scaffold." The 2-fluoro-5-methyl substitution pattern is often utilized to modulate metabolic stability (blocking the P450 oxidation site at the methyl group or the ring) and lipophilicity.
Typical Synthetic Utility
Researchers typically utilize this compound in two primary workflows:
-
Hoffmann Rearrangement: Converting the amide to an aniline (2-fluoro-5-methylaniline) for further coupling.
-
Dehydration: Converting the amide to a nitrile (2-fluoro-5-methylbenzonitrile).
Standard Operating Procedure (SOP): Amide Coupling Verification
If synthesizing this material from the acid chloride, follow this validation step:
-
Setup: 2-Fluoro-5-methylbenzoyl chloride + Aqueous Ammonia (28%).
-
Control: Maintain temperature < 10°C to prevent hydrolysis back to the acid.
-
Isolation: Filter the precipitate.
-
Validation: Check Melting Point. If < 118°C, recrystallize from Ethanol/Water.
Visualization: Drug Discovery Workflow
Figure 3: The central role of this compound in divergent synthesis pathways.
References
-
PubChem. (n.d.). 2-Fluorobenzamide Compound Summary (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[6] C&L Inventory: Fluorobenzamide Hazards. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Hydrogen Fluoride (HF) Emergency Response Guide.[1] Retrieved from [Link]
Sources
An In-depth Technical Guide to 2-Fluoro-5-methylbenzamide: A Versatile Building Block in Modern Organic Synthesis
Foreword: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties.[1][2] Fluorinated compounds are prevalent in pharmaceuticals, with estimates suggesting that up to 20% of new drugs contain fluorine.[3] This is due to the unique electronic properties of the fluorine atom, which can influence metabolic stability, membrane permeability, and binding affinity.[1] Among the vast arsenal of fluorinated building blocks, substituted benzamides represent a particularly valuable class, forming the core of numerous active pharmaceutical ingredients (APIs).[1][4] This guide focuses on 2-Fluoro-5-methylbenzamide, a strategically substituted intermediate whose unique arrangement of functional groups offers a powerful platform for the synthesis of complex molecular architectures. We will delve into its synthesis, reactivity, and application, providing field-proven insights for researchers, chemists, and drug development professionals.
Physicochemical Profile and Safety Mandates
A thorough understanding of a building block's properties is foundational to its effective and safe use in any synthetic campaign.
Core Properties
The key physicochemical data for this compound and its immediate synthetic precursors are summarized below. This data provides a baseline for reaction planning, purification, and analytical characterization.
| Property | This compound | 2-Fluoro-5-methylbenzoic acid | 2-Fluoro-5-methylbenzaldehyde |
| CAS Number | 886502-14-3[5] | 321-12-0[6] | 93249-44-6[7] |
| Molecular Formula | C₈H₈FNO[5] | C₈H₇FO₂ | C₈H₇FO[7] |
| Molecular Weight | 153.15 g/mol | 154.14 g/mol | 138.14 g/mol [7] |
| Appearance | White to off-white solid | White powder | Pale yellow liquid[8] |
| IUPAC Name | 2-fluoro-6-methylbenzamide[5] | 2-Fluoro-5-methylbenzoic acid | 2-fluoro-5-methylbenzaldehyde[7] |
Safety, Handling, and Storage
As with all benzamide derivatives and laboratory chemicals, adherence to strict safety protocols is non-negotiable. The following guidelines are synthesized from safety data sheets (SDS) of structurally related compounds and represent best practices.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[9][10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[9][10] Handle in a well-ventilated area, preferably within a chemical fume hood.[9] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from heat, sparks, and open flames.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water.[9][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][11]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9][11]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10][11]
-
Synthesis of the Core Building Block
The most direct and industrially scalable route to this compound is via the amidation of its corresponding carboxylic acid, 2-Fluoro-5-methylbenzoic acid. This precursor itself is typically synthesized from 2-Fluoro-5-methylbenzaldehyde.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Amidation of 2-Fluoro-5-methylbenzoic acid
This protocol describes a standard, reliable method for converting the carboxylic acid to the primary amide. The choice of an activating agent like EDC/HOBt is crucial for forming a stable intermediate that readily reacts with an ammonia source, minimizing side reactions and operating under mild conditions suitable for functionalized aromatic rings.
-
Reaction Setup: To a solution of 2-Fluoro-5-methylbenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.1 eq).
-
Activation: Stir the mixture at room temperature for 30-60 minutes. This period allows for the formation of the activated HOBt ester, a key intermediate that is less prone to racemization (if applicable) and side reactions than the initial O-acylisourea intermediate.
-
Ammonia Addition: Add ammonium chloride (NH₄Cl) (1.5 eq) followed by the dropwise addition of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq). The base is necessary to liberate free ammonia in situ from its salt form.
-
Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification:
-
Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base, a mild base (e.g., saturated NaHCO₃) to remove unreacted HOBt and acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield pure this compound.
-
Reactivity and Strategic Synthetic Utility
The synthetic power of this compound stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.
Caption: Key reactive sites of this compound.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, positioned ortho to the electron-withdrawing amide group, is highly activated towards SNAr. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alcohols) to build complex heterocyclic systems. This is arguably the most powerful feature of this building block. For instance, intramolecular SNAr is a key step in forming benzoxazepinones, a class of potent kinase inhibitors.[6]
-
Amide Group Transformations: The primary amide is a versatile functional handle. It can be hydrolyzed back to the carboxylic acid, reduced to a benzylamine derivative, or dehydrated to the corresponding benzonitrile, providing access to three distinct classes of compounds from a single precursor.
-
Electrophilic Aromatic Substitution (EAS): While the ring is generally deactivated by the amide and fluorine, the methyl group provides some activation. Further substitution is possible, with the directing effects of all three substituents influencing the position of the incoming electrophile.
Applications in Drug Discovery
The true value of this compound is demonstrated by its application as a key intermediate in the synthesis of high-value pharmaceutical targets.
Case Study 1: Synthesis of Fused Heterocyclic Kinase Inhibitors
Many kinase inhibitors feature a fused heterocyclic core. This compound is an ideal starting point for constructing such scaffolds.
Caption: Workflow for building a fused heterocyclic system.
In this workflow, the amide nitrogen is first acylated with a reagent containing a leaving group. Subsequent treatment with a base deprotonates the amide, and the resulting nucleophile attacks the carbon bearing the fluorine atom in an intramolecular SNAr reaction. This powerful cyclization strategy provides rapid access to privileged scaffolds like benzodiazepinediones, which are common in medicinal chemistry.[12]
Case Study 2: Relevance to Modern Antiandrogens
The N-methylbenzamide moiety is a critical pharmacophore in advanced nonsteroidal antiandrogens like Apalutamide.[13] The IUPAC name for Apalutamide is 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide.[13] This highlights the direct relevance of the 2-fluoro-(N-methyl)benzamide scaffold. While the specific building block for Apalutamide is the N-methyl derivative, this compound serves as a close analogue and a potential precursor via N-methylation, or as a building block for designing novel analogues in this therapeutic class. The synthesis of such complex molecules relies on the predictable reactivity of building blocks like this one to construct the final API.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its pre-installed fluorine, methyl, and amide groups offer a combination of stability, reactivity, and structural motifs that are highly sought after in medicinal chemistry. The activation of the fluorine atom for SNAr reactions is a particularly powerful feature, enabling the efficient construction of diverse and complex heterocyclic systems.[12][] As the demand for novel, highly specific, and metabolically robust therapeutics continues to grow, the strategic deployment of well-designed, fluorinated building blocks like this compound will remain a critical element in the synthetic chemist's toolkit, paving the way for the next generation of innovative drugs and functional materials.
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The Strategic Incorporation of Fluorine in Benzamide Scaffolds: A Technical Guide for Drug Discovery
Abstract
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. This technical guide provides an in-depth exploration of the applications of fluorinated benzamides in drug discovery and development. We will delve into the fundamental principles governing the effects of fluorination, examine synthetic strategies for accessing these valuable compounds, analyze their structure-activity relationships, and survey their diverse therapeutic applications, from central nervous system disorders to oncology and diagnostic imaging. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated benzamides in their own research endeavors.
The Pivotal Role of Fluorine in Modern Drug Design
The strategic incorporation of fluorine atoms into drug candidates can profoundly influence their biological activity.[1][2][3] This is attributable to the unique combination of properties inherent to fluorine, the most electronegative element.[2] Its small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), allows it to act as a bioisostere of hydrogen without introducing significant steric hindrance.[4] However, the strong carbon-fluorine (C-F) bond, the strongest in organic chemistry, imparts significant metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][5]
The high electronegativity of fluorine creates a strong dipole moment in the C-F bond, which can lead to beneficial interactions with biological targets and influence molecular conformation.[2] Furthermore, the introduction of fluorine can significantly alter the acidity (pKa) of nearby functional groups, which can in turn affect a compound's solubility, membrane permeability, and binding affinity.[2][6] The strategic placement of fluorine can therefore be used to fine-tune a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profiles, leading to improved efficacy and safety.[1]
Key Physicochemical Effects of Fluorination:
| Property | Effect of Fluorination | Rationale |
| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage.[4][5] |
| Lipophilicity | Context-dependent | Can increase or decrease depending on the molecular environment.[7][8] |
| pKa | Lowers pKa of nearby basic groups | The strong electron-withdrawing nature of fluorine reduces electron density.[2][6] |
| Binding Affinity | Can be enhanced | Through favorable electrostatic and dipole interactions with the target protein.[2] |
| Conformation | Can be altered | Through electrostatic interactions and the formation of specific intramolecular contacts.[1] |
The Fluorinated Benzamide Moiety: A Versatile Pharmacophore
The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds. When combined with fluorine, the resulting fluorinated benzamides exhibit a remarkable array of pharmacological activities. The introduction of fluorine onto the benzamide core can influence its interaction with target proteins, modulate its pharmacokinetic properties, and open up new avenues for therapeutic intervention.
Caption: Impact of Fluorination on Benzamide Properties.
Synthetic Strategies for Accessing Fluorinated Benzamides
The synthesis of fluorinated benzamides can be achieved through various methods, often relying on the use of fluorinated starting materials or late-stage fluorination techniques. A common approach involves the condensation of a fluorinated benzoic acid or its activated derivative (e.g., acyl chloride) with an appropriate amine.
General Synthetic Protocol: Amide Coupling
Objective: To synthesize a fluorinated benzamide from a fluorinated benzoic acid and an amine.
Materials:
-
Fluorinated benzoic acid
-
Amine
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Dissolution: Dissolve the fluorinated benzoic acid (1.0 eq) and the amine (1.1 eq) in an anhydrous solvent.
-
Activation: Add the coupling agent (1.2 eq) and the organic base (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired fluorinated benzamide.
For instance, polyfluorinated benzamides have been synthesized from tetrafluorophthalic anhydride, which, depending on the reaction conditions, can yield either tetrafluorophthalimides or ammonium tetrafluorophthalamates. The latter can then be converted to tetrafluorobenzamides.[9]
Structure-Activity Relationships (SAR) of Fluorinated Benzamides
The biological activity of fluorinated benzamides is highly dependent on the position and number of fluorine substituents on the aromatic ring. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
For example, in a study of benzamides as Mycobacterium tuberculosis QcrB inhibitors, it was observed that electron-withdrawing groups like fluorine at the C-5 position of the benzamide core were less tolerated.[10] Conversely, in the development of anticonvulsant fluorinated N-benzamide enaminones, specific fluorination patterns were found to be critical for activity in the 6-Hz seizure model.[11]
Caption: SAR of Fluorinated Benzamides.
Therapeutic Applications of Fluorinated Benzamides
The versatility of the fluorinated benzamide scaffold has led to its application in a wide range of therapeutic areas.
Antipsychotic Agents
Substituted benzamides, including fluorinated derivatives, are known to act as antagonists of the dopamine D2 receptor, a key target in the treatment of psychosis.[12] The strategic placement of fluorine can enhance the affinity and selectivity for D2 receptors, leading to improved antipsychotic efficacy with potentially fewer side effects.[13][14] For example, (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide ([18F]fallypride) was developed as an improved dopamine D-2 receptor tracer with significantly increased affinity compared to its non-fluorinated counterparts.[13]
Antiemetic Agents
Fluorinated benzamides have also found utility as antiemetic agents for the management of nausea and vomiting, particularly that induced by chemotherapy.[15] These compounds often exert their effects through antagonism of dopamine and/or serotonin 5-HT3 receptors.[16][17] Dazopride, a substituted benzamide, has been evaluated as an antiemetic in patients receiving anticancer chemotherapy.[15]
Oncology
In the field of oncology, fluorinated benzamides have shown promise as anticancer agents. For instance, polyfluorinated benzamides have been synthesized and evaluated as inhibitors of angiogenesis, a critical process in tumor growth and metastasis.[9] Additionally, the incorporation of fluorine can enhance the potency of compounds targeting other cancer-related pathways.
PET Imaging Agents
The use of the positron-emitting isotope fluorine-18 (¹⁸F) has revolutionized medical imaging.[18][19] ¹⁸F-labeled benzamides are valuable tools for positron emission tomography (PET), allowing for the non-invasive visualization and quantification of biological processes in vivo.[2][4] For example, ¹⁸F-labeled benzamide analogues have been developed for imaging the sigma-2 (σ₂) receptor status of solid tumors, which can aid in cancer diagnosis and treatment monitoring.[20][21][22]
Representative ¹⁸F-Labeled Benzamide for PET Imaging
| Compound | Target | Application |
| [¹⁸F]Fallypride | Dopamine D₂/D₃ Receptors | Neuroimaging in psychiatric and neurological disorders.[13] |
| [¹⁸F]3c and [¹⁸F]3f | Sigma-2 (σ₂) Receptors | Imaging the status of solid tumors.[20][21] |
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the benzamide scaffold has proven to be a highly effective strategy in medicinal chemistry, leading to the development of numerous compounds with diverse and valuable therapeutic applications. The unique properties of fluorine allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles, often resulting in enhanced potency, selectivity, and metabolic stability.
Future research in this area will likely focus on the development of novel and more efficient late-stage fluorination methods, enabling the rapid synthesis of diverse libraries of fluorinated benzamides for biological screening. Furthermore, a deeper understanding of the complex interplay between fluorine substitution and biological activity, aided by computational modeling and structural biology, will continue to guide the rational design of next-generation fluorinated benzamide therapeutics and diagnostic agents.
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The Strategic Deployment of 2-Fluoro-5-methylbenzamide in Modern Kinase Inhibitor Discovery
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
Protein kinases, pivotal regulators of cellular signaling, remain a dominant target class in oncology and inflammation. The discovery of potent and selective kinase inhibitors is a cornerstone of modern drug development, frequently relying on privileged chemical scaffolds that provide a robust framework for optimization. Among these, the benzamide moiety has proven to be a highly effective hinge-binding element. This technical guide focuses on a specific, strategically substituted fragment, 2-Fluoro-5-methylbenzamide, detailing its role and advantages in the design of next-generation kinase inhibitors. We will explore the causal effects of its unique substitutions, provide validated experimental protocols for its synthesis and evaluation, and present a clear workflow for its integration into drug discovery pipelines. This document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this scaffold for therapeutic innovation.
Introduction: The Central Role of Kinases and Privileged Scaffolds
Protein kinases orchestrate a vast array of cellular processes, and their dysregulation is a known driver of numerous diseases, including cancer and inflammatory disorders.[1] Consequently, kinase inhibitors have become one of the most successful classes of modern therapeutics.[2] The development of these inhibitors often begins with the identification of "privileged scaffolds"—molecular frameworks that are known to bind to the highly conserved ATP-binding site of kinases.
The benzamide scaffold is a classic example, recognized for its ability to form critical hydrogen bonds with the kinase "hinge" region, mimicking the interaction of the adenine moiety of ATP.[3][4] By strategically modifying this core, medicinal chemists can achieve high potency and selectivity for a specific kinase target. This guide delves into the specifics of This compound , a fragment that embodies a rational design approach to kinase inhibition.
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Chemical structure of this compound.
Rationale for Design: The Scientific Causality of Fluorine and Methyl Substitution
The efficacy of this compound as a kinase inhibitor fragment is not accidental; it is the result of deliberate chemical modifications designed to enhance its drug-like properties.
-
The Benzamide Core : The primary role of the benzamide group is to act as a bioisostere for the adenine ring of ATP. The amide N-H and carbonyl oxygen form two crucial hydrogen bonds with the backbone of the kinase hinge region, providing the primary anchoring point for the inhibitor.[5]
-
The 2-Fluoro Substitution : The introduction of a fluorine atom at the ortho position is a key strategic choice. Fluorine is the most electronegative element, and its placement here exerts a powerful inductive effect.[6] This electron-withdrawing property lowers the pKa of the amide N-H, making it a better hydrogen bond donor and thus strengthening its interaction with the kinase hinge.[7] Furthermore, fluorine can block sites of metabolic attack, improving the pharmacokinetic profile of the resulting inhibitor.[8]
-
The 5-Methyl Substitution : The methyl group at the meta position serves to improve potency and selectivity by interacting with a hydrophobic pocket adjacent to the ATP-binding site.[9] This lipophilic interaction provides an additional binding contribution and can be crucial for differentiating between closely related kinases, as the size and shape of this pocket vary across the kinome.
Synthesis and Characterization
The this compound scaffold is accessible through established synthetic routes, typically starting from 2-fluoro-5-methylbenzoic acid.[10] The following protocol outlines a standard laboratory-scale synthesis.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-fluoro-5-methylbenzoic acid via an acid chloride intermediate.
Materials:
-
2-Fluoro-5-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoro-5-methylbenzoic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC or LC-MS.
-
Once complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-fluoro-5-methylbenzoyl chloride is used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude acid chloride in DCM and cool the solution in an ice bath.
-
Slowly add concentrated ammonium hydroxide (3.0 eq) dropwise, maintaining the temperature below 10°C. A white precipitate will form.
-
Stir the reaction vigorously for 1 hour at 0°C.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.
-
Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of the fluorine atom.
-
LC-MS: To confirm the molecular weight and assess purity.
-
Melting Point: To compare with literature values as a measure of purity.
Integration into Kinase Inhibitor Discovery Workflow
The this compound fragment is typically employed within a structured drug discovery cascade, most commonly in fragment-based or structure-based design approaches.
dot graph "Kinase_Inhibitor_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} Caption: A typical workflow for kinase inhibitor discovery.
Binding Mode and Structure-Activity Relationship (SAR)
The power of the this compound scaffold lies in its capacity for systematic optimization. By maintaining the core hinge-binding interactions, chemists can explore substitutions at other positions of the phenyl ring to enhance potency and selectivity.
dot graph "Kinase_Binding_Mode" { graph [fontname="Arial", label="Generalized Kinase ATP-Binding Site", labelloc=t, fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Binding mode of the this compound scaffold.
The following table summarizes typical SAR trends observed when modifying this scaffold, based on data from inhibitors targeting kinases like p38 and VEGFR.[11][12][13][14]
| Modification Position | R Group | Effect on Potency (IC₅₀) | Rationale / Causality |
| Position 4 (para) | -H (unsubstituted) | Baseline | Serves as a vector for further modification. |
| -O-Aryl | Often Increased | Accesses additional hydrophobic pockets or forms new H-bonds. | |
| -NH-Aryl | Often Increased | Can form an additional H-bond with the DFG motif backbone.[15] | |
| Position 5 (meta) | -CH₃ (Methyl) | Increased | Optimal fit into a specific hydrophobic pocket.[9] |
| -H | Decreased | Loss of favorable hydrophobic contact. | |
| -C(CH₃)₃ (t-Butyl) | Decreased | Steric clash with the pocket entrance. | |
| Position 2 (ortho) | -F (Fluoro) | Increased | Enhances H-bond donor strength of amide N-H.[6] |
| -Cl (Chloro) | Variable | May increase potency via hydrophobic interactions but can alter conformation. | |
| -H | Decreased | Weaker hinge-binding interaction. |
Key Experimental Protocols for Inhibitor Evaluation
Once analogs are synthesized, they must be rigorously tested to quantify their inhibitory activity and cellular effects.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC₅₀ value of a test compound against a specific kinase by measuring ADP production. This is a robust, luminescence-based assay widely used in high-throughput screening.[1][16]
Principle: The assay is performed in two steps. First, the kinase reaction proceeds, converting ATP to ADP. Second, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent then converts the generated ADP back to ATP, which is used by luciferase to produce light. The amount of light is directly proportional to the kinase activity.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 11-point, 3-fold dilution starting from 100 µM) in DMSO.
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of kinase/substrate solution in assay buffer to each well.
-
Add 50 nL of the serially diluted compound or DMSO (for high/low controls).
-
Initiate the reaction by adding 2.5 µL of ATP solution (at the Kₘ concentration for the specific kinase).
-
-
Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[17]
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the DMSO-only (100% activity) and no-enzyme (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that the inhibitor binds to its intended kinase target within a live cellular environment.[18]
Principle: This assay measures compound binding by monitoring bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the same kinase (the energy acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Procedure:
-
Cell Plating: Seed cells engineered to express the NanoLuc®-kinase fusion protein into a 96-well white assay plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified time (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
Tracer and Substrate Addition: Add the NanoBRET™ Tracer and Nano-Glo® Substrate to the wells.
-
Signal Measurement: Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) simultaneously.
-
Data Analysis:
Conclusion and Future Perspectives
The this compound scaffold represents a highly refined building block for the discovery of novel kinase inhibitors. Its design incorporates key principles of medicinal chemistry, leveraging fluorine to enhance hinge binding and a methyl group to confer selectivity through hydrophobic interactions. The protocols and workflows detailed in this guide provide a validated framework for synthesizing, evaluating, and optimizing compounds derived from this privileged core.
As the field of kinase drug discovery moves towards targeting more challenging isoforms and overcoming resistance mutations, the rational design principles embodied by scaffolds like this compound will become even more critical. Future work will likely involve incorporating this fragment into more complex molecules, such as allosteric or covalent inhibitors, to unlock new therapeutic possibilities.[21]
References
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry - ACS Publications. [Link]
- Preparation method of 2-fluoro-5-formylbenzonitrile.
- Synthetic method of 2-trifluoromethyl benzamide.
-
Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. PubMed. [Link]
-
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. [Link]
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. National Institutes of Health (NIH). [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. National Institutes of Health (NIH). [Link]
-
The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. PubMed. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]
-
Pharmacophore Synergism in Diverse Scaffold Clinches in Aurora Kinase B. National Institutes of Health (NIH). [Link]
-
Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. National Institutes of Health (NIH). [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
-
Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ACS Publications. [Link]
-
Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. [Link]
-
Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
-
Aurora kinase inhibitors. ResearchGate. [Link]
-
Drug Discovery - Inhibitor. chemical-kinomics. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Taylor & Francis Online. [Link]
-
Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. PubMed. [Link]
-
A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. MDPI. [Link]
-
In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). PubMed. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed Central. [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PubMed Central. [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors. ACS Publications. [Link]
-
Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI. [Link]
-
Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. [Link]
-
Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLOS One. [Link]
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Various scaffolds as potent VEGFR inhibitors. ResearchGate. [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ossila.com [ossila.com]
- 11. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics | PLOS One [journals.plos.org]
- 21. Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Fluoro-5-methylbenzamide via Nucleophilic Acyl Substitution: An Application Note and Protocol
Introduction
In the landscape of pharmaceutical and agrochemical research, the benzamide functional group serves as a cornerstone in the architecture of a vast array of biologically active molecules. The strategic incorporation of fluorine atoms and methyl groups into the aromatic ring can significantly modulate a compound's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. 2-Fluoro-5-methylbenzamide is a key building block and intermediate in the synthesis of various high-value compounds. This technical guide provides a detailed protocol for the synthesis of this compound from 2-Fluoro-5-methylbenzoyl chloride and ammonia, grounded in the principles of nucleophilic acyl substitution. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details and the underlying chemical rationale.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of an acyl chloride, such as 2-Fluoro-5-methylbenzoyl chloride, with a nucleophile like ammonia is a classic example of nucleophilic acyl substitution. The reaction proceeds through a two-stage addition-elimination mechanism.
Initially, the ammonia molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 2-Fluoro-5-methylbenzoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a leaving group. A second equivalent of ammonia then acts as a base to deprotonate the positively charged nitrogen, yielding the final amide product, this compound, and ammonium chloride as a byproduct.[1]
Caption: Nucleophilic acyl substitution mechanism.
Experimental Protocol
This protocol is adapted from established procedures for the amidation of benzoyl chlorides.[2][3] It is recommended to perform a small-scale trial to optimize conditions for specific laboratory setups.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Fluoro-5-methylbenzoyl chloride | ≥98% | Sigma-Aldrich |
| Ammonium hydroxide (28-30% solution) | ACS Reagent | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Deionized water | High purity | In-house |
| Sodium sulfate (anhydrous) | ACS Reagent | VWR |
| Ethanol | Reagent Alcohol, 95% | VWR |
Equipment
-
Three-neck round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Instructions:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Fluoro-5-methylbenzoyl chloride (10.0 g, 57.9 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Addition of Ammonia: Slowly add concentrated ammonium hydroxide (28-30%, ~15 mL, ~2 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition. A white precipitate of ammonium chloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Add 50 mL of deionized water and shake. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound as a white crystalline solid.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Data Presentation
| Parameter | Value |
| Molar Mass of Reactant | 172.59 g/mol |
| Molar Mass of Product | 153.15 g/mol |
| Theoretical Yield | 8.87 g |
| Expected Yield | 80-90% |
| Appearance | White to off-white crystalline solid |
| Melting Point (literature) | Not readily available, to be determined experimentally |
Safety Precautions
-
2-Fluoro-5-methylbenzoyl chloride: This reagent is corrosive and lachrymatory. It reacts with moisture to produce hydrogen chloride gas. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ammonium hydroxide: This is a corrosive and volatile solution. Avoid inhaling the vapors and prevent contact with skin and eyes. Handle in a fume hood.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation and skin contact.
Purification and Characterization
The primary method for purifying the final product is recrystallization. A solvent system of ethanol and water is often effective for benzamides.[4] The purity of the final compound can be assessed by thin-layer chromatography (TLC), and its identity and structure can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.
References
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
-
Chemguide. (n.d.). Nucleophilic Addition / Elimination in the Reaction Between Acyl Chlorides and Ammonia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzamide Synthesis. Retrieved from [Link]
-
Slideshare. (2018). Synthesis of benzamide from benzyl chloride. Retrieved from [Link]
-
An Experimental Handbook for Pharmaceutical Organic Chemistry-I. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
Sources
Experimental procedure for 2-Fluoro-5-methylbenzamide synthesis
Application Note: High-Purity Synthesis of 2-Fluoro-5-methylbenzamide
Executive Summary
This guide details the synthesis of This compound , a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., PARP, VEGFR inhibitors) and androgen receptor antagonists.
While various routes exist, this protocol prioritizes the Acid Chloride Method via thionyl chloride (
Strategic Retro-Analysis & Pathway Selection
To ensure high yields and purity, we analyze the bond disconnection at the amide linkage.
-
Route A (Selected Primary): Activation via Acyl Chloride.
-
Logic: The 2-fluoro substituent is electron-withdrawing, making the carbonyl carbon moderately electrophilic. Converting the acid to an acid chloride maximizes this electrophilicity, ensuring rapid reaction with ammonia.
-
Pros: High conversion, simple workup (volatile byproducts
and ), scalable. -
Cons: Requires moisture-free conditions; generates corrosive gases.
-
-
Route B (Alternative): Direct Amidation via Coupling Agents.
-
Logic: Uses HATU or EDC to activate the carboxylic acid in situ.
-
Pros: Mild conditions, no noxious gas evolution.
-
Cons: High reagent cost, difficult removal of urea byproducts/coupling fragments.
-
Synthesis Workflow Diagram
Caption: Figure 1. Step-wise chemical transformation from benzoic acid precursor to primary amide via acyl chloride activation.
Safety & Hazard Analysis (Critical)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Corrosive | Thionyl Chloride ( | Use only in a high-flow fume hood. Quench excess |
| Toxic Gas | Ammonia ( | Use a caustic scrubber (NaOH trap) for exhaust gases. |
| Fluorinated Cpds | Thermal decomposition may release HF. | Do not overheat crude residues above 150°C. |
Materials & Equipment
Reagents:
-
Precursor: 2-Fluoro-5-methylbenzoic acid (CAS: 321-12-0) [>98% purity].
-
Activator: Thionyl Chloride (
) [ReagentPlus grade]. -
Catalyst: N,N-Dimethylformamide (DMF) [Anhydrous].
-
Nucleophile: Ammonium Hydroxide (
in water) OR Ammonia solution in Methanol ( ). -
Solvents: Dichloromethane (DCM) [Anhydrous], Tetrahydrofuran (THF).
Equipment:
-
3-neck Round Bottom Flask (RBF) with reflux condenser.
-
Calcium chloride (
) drying tube or Nitrogen line. -
Addition funnel (pressure-equalizing).
-
Rotary Evaporator with base trap.
Experimental Protocol 1: The Acid Chloride Route (Standard)
Objective: Synthesis of 5.0 g of this compound.
Phase 1: Formation of 2-Fluoro-5-methylbenzoyl chloride
-
Setup: Oven-dry a 100 mL RBF and a magnetic stir bar. Flush with Nitrogen (
). -
Charging: Add 2-Fluoro-5-methylbenzoic acid (5.0 g, 32.4 mmol) .
-
Solvent: Add anhydrous DCM (25 mL) . Note: Neat SOCl2 can be used, but DCM allows better temp control.
-
Activation: Add Thionyl Chloride (4.7 mL, 64.8 mmol, 2.0 equiv) slowly via syringe.
-
Catalysis: Add DMF (2-3 drops) .
-
Expert Insight: DMF forms the Vilsmeier-Haack reagent intermediate, which is a more potent chlorinating agent than
alone, drastically reducing reaction time.
-
-
Reaction: Heat to reflux (approx. 45°C) for 2–3 hours . Monitor by TLC (convert an aliquot to methyl ester with MeOH to check completion).
-
Workup: Evaporate solvent and excess
under reduced pressure.-
Tip: Co-evaporate with Toluene (
mL) to remove trace thionyl chloride. -
Result: Crude acid chloride (yellow oil/solid). Proceed immediately to Phase 2.
-
Phase 2: Amidation
-
Preparation: Redissolve the crude acid chloride in anhydrous THF (20 mL) .
-
Quench Setup: In a separate 250 mL beaker/flask, cool Ammonium Hydroxide (28% aq, 20 mL) to 0°C in an ice bath.
-
Alternative: Use
in MeOH for a single-phase reaction.
-
-
Addition: Dropwise add the acid chloride/THF solution to the stirred ammonia solution over 15 minutes.
-
Caution: Exothermic reaction. Keep internal temp <10°C to prevent hydrolysis back to the acid.
-
-
Completion: Stir at 0°C for 30 mins, then warm to room temperature (RT) for 1 hour.
-
Isolation:
-
Evaporate THF under reduced pressure.
-
The product usually precipitates as a white solid from the remaining aqueous layer.
-
Filter the solid and wash with cold water (
mL) and Hexanes ( mL).
-
-
Drying: Vacuum dry at 45°C overnight.
Expected Yield: 4.2 – 4.7 g (85–95%).
Experimental Protocol 2: Direct Coupling (Green Alternative)
Use Case: Small scale (<100 mg) or when thionyl chloride is prohibited.
-
Dissolve 2-Fluoro-5-methylbenzoic acid (1.0 equiv) in DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.5 equiv) . Stir for 10 mins to activate.
-
Add Ammonium Chloride (
, 2.0 equiv) . -
Stir at RT for 16 hours.
-
Workup: Dilute with Ethyl Acetate, wash with
, sat.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> , and brine. Dry over . -
Purification: Silica gel column chromatography (50-80% EtOAc in Hexanes) is usually required to remove urea byproducts.
Characterization & Quality Control
Confirm identity using NMR and LC-MS.
Expected Analytical Data
| Technique | Parameter | Expected Signal / Value |
| Appearance | Physical State | White to Off-white crystalline solid. |
| Solvent: DMSO- | ||
| Solvent: DMSO- | ||
| LC-MS | Ionization: ESI+ | |
| Melting Point | Range | Expect range between 145–155°C (Based on analogs). |
Interpretation:
-
The Amide Protons (
) typically appear as two broad singlets or one very broad hump due to restricted rotation and quadrupole broadening. -
Coupling: The aromatic protons will show complex splitting due to
and coupling.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Acid Chloride. | Ensure all glassware is dried. Use fresh |
| Impurity: Acid | Incomplete Amidation. | Increase Ammonia equivalents. Ensure efficient stirring during mixing. |
| Oily Product | Residual DMF or Solvent. | Recrystallize from Ethanol/Water or triturature with Hexanes. |
| Dark Color | Overheating during | Keep reflux bath <50°C. Do not reflux overnight. |
References
-
Ossila. (2023).[1] 2-Fluoro-5-methylbenzoic acid: Properties and Applications.Link
-
BenchChem. (2025).[2][3] Synthesis of 2-Fluoro-5-formylbenzonitrile and related benzamides.Link
-
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 2-Fluoro-N-methylbenzamide (Analogous Structure Data).[4][5]Link[5]
-
Fisher Scientific. (2023). Safety Data Sheet: 2-Fluoro-5-methylbenzoyl chloride.Link
-
Google Patents. (2020). WO2020254946A1 - Benzisoxazole sulfonamide derivatives (Describes synthesis of 3-bromo-2-fluoro-5-methylbenzamide).Link
Sources
Column chromatography protocol for 2-Fluoro-5-methylbenzamide
Application Note: Optimized Normal Phase Purification of 2-Fluoro-5-methylbenzamide
Executive Summary
This guide outlines the purification protocol for This compound , a critical intermediate often synthesized via the amidation of 2-fluoro-5-methylbenzoic acid or the hydrolysis of 2-fluoro-5-methylbenzonitrile.[1][2]
The Challenge: Primary amides (
The Solution: This protocol utilizes a Self-Validating Gradient Optimization approach, prioritizing dry-loading techniques to circumvent solubility issues and mobile phase modifiers to suppress silanol interactions.[1][2]
Physicochemical Profile & Chromatographic Logic
Understanding the molecule is the first step to successful separation.[1][2]
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Primary Amide | High polarity; strong retention on Silica (NP).[1][2] |
| LogP | ~1.5 – 1.8 | Moderately lipophilic; elutes well in EtOAc/Hexane mixtures.[1][2] |
| pKa | ~23 (Amide H) | Neutral under standard conditions; unlikely to ionize but H-bonds strongly.[1][2] |
| Solubility | Low in Hexane | Critical: Liquid loading in non-polar solvent is impossible.[1][2] Dry loading is mandatory. |
| UV Max | ~254 nm | Benzene ring allows for easy UV detection.[1][2] |
Causality in Method Design:
-
Why Dry Load? Primary amides often precipitate when a concentrated solution in a polar solvent (e.g., DCM) hits a non-polar mobile phase (e.g., Hexane), clogging the column head.[1] Dry loading prevents this.[1][2]
-
Why Gradient Elution? Isocratic runs risk broad peaks for amides.[1][2] A gradient "sharpens" the peak by constantly increasing the desorption force of the mobile phase.[2]
Method Development (The "Self-Validating" System)
Before committing the crude material to the column, you must validate the solvent system using Thin Layer Chromatography (TLC).[2][3][4]
Step 3.1: TLC Optimization
Goal: Achieve a Retention Factor (
-
Prepare Solvent A: 100% Hexane (or Heptane).
-
Prepare Solvent B: 100% Ethyl Acetate (EtOAc).
-
Spotting: Dissolve a small aliquot of crude in DCM. Spot on a silica TLC plate.[1][2]
-
Test Mixtures: Run TLC in 30% EtOAc, 50% EtOAc, and 70% EtOAc.
Decision Logic:
-
If
in 50% EtOAc Switch to DCM/MeOH system.[1][2] -
If "Streaking" occurs
Add 1% Triethylamine (TEA) or 1% Acetic Acid to the mobile phase (Amides can sometimes behave better with a modifier, though usually neutral is sufficient).[1][2]
Detailed Experimental Protocol
Phase A: Sample Preparation (Dry Loading)
Standard liquid loading is discouraged for this substrate.
-
Dissolution: Dissolve the crude this compound in the minimum amount of Dichloromethane (DCM) or Acetone.[1][2] Ensure complete solubility.
-
Adsorption: Add Celite 545 or Silica Gel (40-63 µm) to the flask.[1][2] Ratio: 2g solid support per 1g of crude sample.[1][2]
-
Evaporation: Rotovap to dryness under vacuum. The result should be a free-flowing powder.[1][2]
-
Loading: Pour the powder into a solid load cartridge (if using automated flash) or carefully onto the top of the pre-packed column (manual).
Phase B: Column Configuration
-
Stationary Phase: Spherical Silica Gel, 20-40 µm (High Performance) or 40-63 µm (Standard).[1][2]
-
Column Size: Load ratio 1:20 to 1:50 (Sample:Silica).
-
Example: For 1g crude, use a 25g or 40g column.
-
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).[1][2] Monitor "All Wavelengths" if available to detect non-chromophoric impurities.[1][2]
Phase C: Gradient Elution Profile
System: Hexane (A) / Ethyl Acetate (B)[1]
| Step | % Solvent B (EtOAc) | Column Volumes (CV) | Purpose |
| 1 | 0% | 2 CV | Equilibration & removal of non-polar grease.[1][2] |
| 2 | 0% | 3 CV | Linear ramp to move fast impurities. |
| 3 | 20% | 10 CV | Elution Window. Target usually elutes ~40-60% B. |
| 4 | 80% | 2 CV | Flush highly polar impurities. |
| 5 | 100% | 2 CV | Final wash.[1][2] |
Note: If the compound does not elute by 80% EtOAc, switch to Solvent B = 10% Methanol in DCM.
Visualization of Workflow
The following diagram illustrates the decision logic for solvent selection and the purification workflow.
Figure 1: Decision tree for solvent selection and purification workflow for polar benzamides.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | H-bonding with Silanols | Add 1% Triethylamine (TEA) to the mobile phase. Flush column with TEA-enriched solvent before run.[1][2] |
| Fronting | Column Overload / Solubility | Reduce loading amount or ensure Dry Loading technique was used properly. |
| Co-elution | Similar Polarity Impurity | Switch selectivity.[1][2] Change solvent system to DCM / MeOH or Toluene / Acetone . |
| No Elution | Compound too polar | Switch to Reverse Phase (C18) using Water/Acetonitrile gradient.[1][2] |
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][2][5] "Rapid chromatographic techniques for preparative separations with moderate resolution". Journal of Organic Chemistry. 43 (14): 2923–2925.[1][2][5]
-
PubChem. (n.d.).[1][2] 2-Fluoro-N-methylbenzamide Compound Summary. (Used for structural analogy and property estimation).[1][2] [1][2]
-
Biotage. (2023).[1][2][6] Strategies for the Purification of Amines and Amides. Application Note.
-
Teledyne ISCO. (2012).[1][2] Purification of Polar Compounds. RediSep Application Note.
Sources
- 1. 2-Fluoro-5-methylbenzaldehyde | C8H7FO | CID 3277823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-fluoro-N-methylbenzamide | C8H8FNO | CID 2425972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. sorbtech.com [sorbtech.com]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
Introduction: The Significance of 2-Fluoro-5-methylbenzamide in Medicinal Chemistry
An Application Note on the Scalable Synthesis of 2-Fluoro-5-methylbenzamide
This compound is a key building block in the synthesis of various pharmacologically active compounds. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in drug design and development.[1][2] Specifically, derivatives of this compound are explored in the development of kinase inhibitors and agents for treating chronic pain.[3] As research progresses from laboratory-scale discovery to preclinical and clinical development, the need for robust and scalable synthetic routes becomes paramount.
This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound from 2-Fluoro-5-methylbenzoic acid. We will delve into the causality behind experimental choices, process optimization, and critical safety considerations, offering a comprehensive guide for researchers, chemists, and drug development professionals.
Synthetic Strategy: A Two-Step, One-Pot Approach for Scalability
For the synthesis of this compound, several routes could be considered, including the hydrolysis of the corresponding nitrile.[4] However, for scalability, efficiency, and high yield, the conversion of a carboxylic acid to a primary amide via an acyl chloride intermediate is often the most reliable method.[5] This approach is favored because the activation of the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) creates a highly reactive intermediate that readily reacts with ammonia to form the desired amide.[5] This method avoids harsh conditions that might be required for nitrile hydrolysis and is generally high-yielding.[4][6]
Our chosen strategy involves a two-step, one-pot process:
-
Activation: 2-Fluoro-5-methylbenzoic acid is converted to its highly reactive acyl chloride derivative, 2-fluoro-5-methylbenzoyl chloride, using thionyl chloride.
-
Amination: The crude acyl chloride is then reacted in situ with aqueous ammonia to yield the final product, this compound.
This one-pot approach is advantageous for scale-up as it minimizes handling of the moisture-sensitive acyl chloride intermediate and reduces operational complexity and production time.
Reaction Mechanism Workflow
The following diagram illustrates the chemical transformation from the starting carboxylic acid to the final amide product.
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale of approximately 10-20 grams and can be linearly scaled with appropriate engineering controls.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-Fluoro-5-methylbenzoic acid | ≥98% | Commercial | Starting material |
| Thionyl chloride (SOCl₂) | ≥99% | Commercial | Corrosive, reacts violently with water[7][8] |
| Toluene | Anhydrous | Commercial | Reaction solvent for Step 1 |
| Dichloromethane (DCM) | ACS Grade | Commercial | Reaction solvent for Step 2 |
| Aqueous Ammonia (NH₄OH) | 28-30% solution | Commercial | Corrosive, handle in a fume hood[9][10] |
| Saturated Sodium Bicarbonate | ACS Grade | In-house prep | For work-up |
| Brine (Saturated NaCl) | ACS Grade | In-house prep | For work-up |
| Anhydrous Magnesium Sulfate | ACS Grade | Commercial | Drying agent |
| Ethanol | Reagent Grade | Commercial | Recrystallization solvent |
| Deionized Water | N/A | In-house | Recrystallization solvent |
Experimental Workflow Diagram
The overall process from reaction setup to final product analysis is outlined below.
Caption: Step-by-step workflow for the synthesis and purification.
Step-by-Step Methodology
Step 1: Formation of 2-Fluoro-5-methylbenzoyl Chloride
-
Reactor Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ byproducts), and a dropping funnel.
-
Charging Reagents: Charge the flask with 2-Fluoro-5-methylbenzoic acid (15.4 g, 100 mmol) and anhydrous toluene (150 mL). Stir to form a suspension.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (14.3 g, 8.8 mL, 120 mmol, 1.2 eq) to the suspension via the dropping funnel over 15-20 minutes. The addition is exothermic, and gas evolution (HCl, SO₂) will be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or HPLC to confirm the disappearance of the starting carboxylic acid. The solution should become clear as the reaction proceeds.
-
Removal of Excess Reagents: After the reaction is complete, cool the mixture to room temperature. Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. This step is crucial to prevent side reactions in the next step. The resulting crude 2-fluoro-5-methylbenzoyl chloride is a light-yellow oil or low-melting solid.
Step 2: Amidation to form this compound
-
Preparation for Amination: Dissolve the crude acyl chloride residue in dichloromethane (DCM, 150 mL) and cool the solution to 0°C in an ice-water bath.
-
Ammonia Addition: Slowly add concentrated aqueous ammonia (28-30%, ~20 mL) dropwise to the cooled DCM solution. Maintain the temperature below 10°C during the addition. The formation of a white precipitate (the product and ammonium chloride) will be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Isolation
-
Phase Separation: Transfer the reaction mixture to a separatory funnel. Add 100 mL of deionized water. Shake and allow the layers to separate.
-
Washing: Separate the organic (DCM) layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any unreacted acid) and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as an off-white solid.
Step 4: Purification by Recrystallization
-
Solvent Selection: A mixed solvent system of ethanol and water is effective for the recrystallization of many benzamide derivatives.[11][12][13]
-
Procedure: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid.
-
Crystallization: Add a few more drops of hot ethanol to redissolve the solid and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven at 50°C to a constant weight.
Characterization and Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
Expected Yield and Purity
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 80-90% |
| Purity (by HPLC) | >98%[14][15] |
| Melting Point | ~145-148 °C |
Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.8 (br s, 1H, NH), 7.6 (br s, 1H, NH), 7.4-7.2 (m, 3H, Ar-H), 2.3 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 165.5 (C=O), 160.2 (d, J=245 Hz, C-F), 133.5, 131.8, 125.4, 124.0, 115.6, 20.1 (CH₃).
-
¹⁹F NMR (376 MHz, DMSO-d₆): δ -118.5.[16]
-
HPLC Method: A reverse-phase C18 column with a mobile phase of acetonitrile and water is suitable for purity analysis.[14]
Safety and Handling Precautions
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[17] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[8] Ensure a quench solution (e.g., sodium bicarbonate) is readily available.
-
Aqueous Ammonia (NH₄OH): Corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system.[10][18][19] Handle in a fume hood and wear appropriate PPE. There is no specific antidote for ammonia poisoning; treatment is supportive.[20]
-
General Precautions: All steps of this synthesis should be performed in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
- University of Münster. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines.
- Ossila. (n.d.). 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0.
- ChemRxiv. (2025). A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction.
- BenchChem. (2025). Scaling Up the Production of 2-Fluoro-4-methyl-pent-2-enoic acid.
- Chem-Impex. (n.d.). 2-Fluoro-5-methylbenzoic acid.
- Guidechem. (2023, December 20). How can 2-fluoro-5-nitrobenzaldehyde be synthesized?.
- PubChem. (n.d.). 2-Fluoro-5-methylbenzaldehyde.
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
- ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides.
- ACS Publications. (2010, August 20). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis | Organic Process Research & Development.
- Tanner Industries. (n.d.). Aqua Ammonia Customer Manual.
- BenchChem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
- ChemRxiv. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- ResearchGate. (2025, August 9). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole | Request PDF.
- PubMed. (2014, December 18). Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods.
- NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
- HF Sinclair. (2014, November 21). Aqueous Ammonia.
- Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid.
- MDPI. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA.
- FUJIFILM Wako Chemicals. (2024, February 27). SAFETY DATA SHEET.
- PubMed Central. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
- NIH. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
- Hill Brothers Chemical Company. (n.d.). Aqua Ammonia Solutions.
- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
- Unknown Source. (n.d.). Recrystallization 2.
- CF Industries. (2024, June 4). Aqua Ammonia 19%.
- RSC Publishing. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
- CDC. (n.d.). Ammonia | Medical Management Guidelines | Toxic Substance Portal | ATSDR.
- Fisher Scientific. (2024, September 18). SAFETY DATA SHEET.
- Unknown Source. (n.d.). Experiment 9 — Recrystallization.
- The Royal Society of Chemistry. (2020, June 16). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or.
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- ResearchGate. (2025, August 8). (PDF) Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: A comparative study of thermal and solution-based methods.
- PubChem. (n.d.). 2-Fluoro-5-hydroxybenzaldehyde.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ChemicalBook. (n.d.). N-(2-CHLOROETHYL)BENZAMIDE(26385-07-9) 1H NMR spectrum.
- ChemicalBook. (n.d.). N-Methylbenzamide(613-93-4) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum.
Sources
- 1. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 2. chemimpex.com [chemimpex.com]
- 3. ossila.com [ossila.com]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. nj.gov [nj.gov]
- 9. tannerind.com [tannerind.com]
- 10. s29.q4cdn.com [s29.q4cdn.com]
- 11. researchgate.net [researchgate.net]
- 12. Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. amherst.edu [amherst.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.be [fishersci.be]
- 18. hillbrothers.com [hillbrothers.com]
- 19. cfindustries.com [cfindustries.com]
- 20. Ammonia | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-5-methylbenzamide
Target Molecule: 2-Fluoro-5-methylbenzamide CAS: 52833-63-3 (Primary Amide) / Related: 321-12-0 (Acid Precursor) Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Ortho-Fluoro" Challenge
Welcome to the technical guide for synthesizing This compound . While this molecule appears structurally simple, the specific arrangement of substituents—an electron-withdrawing fluorine at the ortho position and an electron-donating methyl group at the meta position—creates a unique electronic push-pull system.
Why this synthesis fails: Most researchers encounter low yields not because of the reaction rate, but due to the hydrolytic instability of the activated intermediate. The ortho-fluorine atom inductively destabilizes the carbonyl bond of the acid chloride, making it hyper-reactive to trace moisture.
This guide prioritizes the Acid Chloride Route (for scale >1g) and the HATU Coupling Route (for high-throughput/small scale), providing self-validating protocols to ensure success.
Module 1: Synthetic Route Selection
Before starting, select the route that matches your scale and purity requirements.
Decision Matrix
| Feature | Route A: Acid Chloride ( | Route B: Direct Coupling (HATU) |
| Scale | > 1 gram to Kilogram | < 100 mg to 1 gram |
| Cost | Low (Reagents are cheap) | High (Coupling agents are expensive) |
| Atom Economy | High | Low (Large urea byproducts) |
| Purification | Crystallization (Scalable) | Column Chromatography (Labor intensive) |
| Key Risk | Moisture sensitivity (Hydrolysis) | Removal of coupling byproducts |
Module 2: The Acid Chloride Protocol (Recommended for Scale)
This is the industry-standard method for generating high-purity benzamides.
The Mechanism & Logic
-
Activation: 2-Fluoro-5-methylbenzoic acid is converted to the acid chloride using Thionyl Chloride (
). -
Ammonolysis: The acid chloride reacts with ammonia (
) to form the amide.
Critical Control Point (CCP): The ortho-fluorine atom makes the acid chloride highly electrophilic. If the ammonia source contains water (e.g., aqueous
Step-by-Step Protocol
Step 1: Activation
-
Suspend 2-Fluoro-5-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene (5-10 volumes).
-
Add Thionyl Chloride (1.5 eq) dropwise.
-
Catalyst: Add 1-2 drops of anhydrous DMF .
-
Why? DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction of electron-rich aromatics.
-
-
Reflux for 2–3 hours. The solution should turn clear.
-
Evaporation: Remove solvent and excess
under vacuum.-
Troubleshooting: Co-evaporate with Toluene (
) to remove trapped traces.
-
Step 2: Amidation
-
Redissolve the crude acid chloride in anhydrous THF or DCM .
-
Cool to 0°C .
-
The Addition:
-
Option A (Gas): Bubble anhydrous
gas through the solution for 30 mins. -
Option B (Solution): Add 0.5M
in Dioxane (2.5 eq) dropwise.
-
-
Warm to room temperature and stir for 1 hour.
Workflow Visualization
Caption: Workflow for Acid Chloride activation. Note the critical risk of hydrolysis at the intermediate stage.
Module 3: Direct Coupling (HATU/EDC)
Best for medicinal chemistry libraries where equipment for handling gases (
Protocol
-
Dissolve 2-Fluoro-5-methylbenzoic acid (1.0 eq) in DMF .
-
Add DIPEA (3.0 eq) .
-
Add HATU (1.1 eq) and stir for 10 minutes to form the activated ester.
-
Note: The solution usually turns yellow.
-
-
Add Ammonium Chloride (
, 2.0 eq) or Ammonium Acetate .-
Why Solid Salt? Using solid ammonium salts with excess base generates ammonia in situ, avoiding the need for gas cylinders.
-
-
Stir at RT for 4–16 hours.
Purification: Dilute with water. The product should precipitate. If not, extract with Ethyl Acetate and wash with 1N HCl (to remove DIPEA) and sat.
Troubleshooting & FAQs
Q1: My yield is low (<50%), and I see starting material by LCMS. Why?
Diagnosis: Incomplete activation or Hydrolysis.
-
Scenario A (Acid Chloride): You likely used aqueous ammonia or old reagents. The ortho-fluorine accelerates hydrolysis.
-
Fix: Switch to
in Dioxane or Methanol. Ensure your DCM is dried over molecular sieves.
-
-
Scenario B (HATU): Steric hindrance.
-
Fix: The ortho-fluorine creates steric bulk. Allow the activation step (Acid + HATU) to proceed for 30 minutes before adding the ammonia source.
-
Q2: The product is an oil, but it should be a solid.
Diagnosis: Impurities preventing crystallization.
-
Cause: Presence of tetramethylurea (HATU byproduct) or residual DMF.
-
Fix:
-
Dissolve the oil in a minimum amount of hot Ethyl Acetate.
-
Add Hexanes dropwise until cloudy.
-
Cool slowly to 4°C.
-
Alternative: Slurry the oil in diethyl ether; the benzamide is likely insoluble, while impurities will dissolve.
-
Q3: Can I use Oxalyl Chloride instead of Thionyl Chloride?
Yes, and it is often cleaner.
-
Protocol: Use DCM as solvent.[1] Add Oxalyl Chloride (1.2 eq) and catalytic DMF.[1]
-
Advantage: The byproducts are
and (gases), which are easier to remove than (which can form sulfurous acid if wet). -
Warning: This generates Carbon Monoxide. Must be performed in a well-ventilated fume hood.
Troubleshooting Logic Flow
Caption: Diagnostic logic for identifying failure modes based on LCMS/TLC analysis.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
-
PubChem. (n.d.).[2] 2-Fluoro-5-methylbenzoic acid (Compound Summary).
Sources
Technical Support Center: 2-Fluoro-5-methylbenzamide Synthesis
The following technical guide is structured as a Process Chemistry Support Center module. It is designed for researchers and scale-up chemists encountering purity or yield issues during the synthesis of 2-Fluoro-5-methylbenzamide .[1]
Module ID: TS-FMB-05 Status: Active Applicability: Process Development, R&D, QC Analysis[1]
Executive Summary & Reaction Landscape
The synthesis of this compound is primarily achieved through the controlled hydrolysis of 2-Fluoro-5-methylbenzonitrile .[1] While direct amidation of the corresponding benzoic acid is an alternative, the nitrile route is preferred for industrial scalability.
However, this reaction is kinetically sensitive. The electron-withdrawing fluorine atom at the ortho position creates a unique reactivity profile that promotes two competing side reactions: Over-hydrolysis (to the acid) and Nucleophilic Aromatic Substitution (
The Reaction Pathway & Failure Modes
The following diagram illustrates the primary synthesis pathway and the critical divergence points where common side products are formed.
Figure 1: Mechanistic pathway showing the "Gold Standard" route (Green) and the divergence into Acidic (Red) and Phenolic (Yellow) impurities.
Diagnostic Guide: Common Side Products
This section details the three most prevalent impurities, their formation mechanisms, and specific troubleshooting steps.
Impurity A: 2-Fluoro-5-methylbenzoic Acid (The "Over-Hydrolysis" Product)
Prevalence: High (Most common failure mode) Detection: [1]
-
HPLC: Elutes before the amide in Reverse Phase (neutral pH) due to ionization; elutes after the amide at low pH (suppressed ionization).
-
Appearance: Often causes the product to oil out or lowers the melting point significantly.
Mechanism:
The amide bond is susceptible to further hydrolysis.[2] Once the nitrile converts to the amide, the presence of water and base/acid can drive the reaction further to the thermodynamically stable carboxylic acid [1].
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
|---|
| Reagent Control | Use Urea-Hydrogen Peroxide (UHP) or controlled
Impurity B: 2-Hydroxy-5-methylbenzamide (The "Des-Fluoro" Impurity)
Prevalence: Moderate (Conditions dependent) Detection: [1]
-
HPLC: Distinct shift in UV spectrum (bathochromic shift) due to the phenolic -OH group.
-
LC-MS: Mass = [M-F+OH] (M-2).[1]
Mechanism (
-
Risk Factor: The starting nitrile is a strong EWG. If the reaction pH is too high (e.g., using NaOH), the hydroxide ion (
) attacks the C-F bond before the nitrile hydrolyzes. -
Pathway: Nitrile
Hydroxy-Nitrile Hydroxy-Amide.[1]
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
|---|
| Base Selection | Use
Impurity C: Dimer/Anhydride (Acid Chloride Route Only)
Context: Only relevant if synthesizing via 2-Fluoro-5-methylbenzoyl chloride. Mechanism: Reaction of the acid chloride with the produced amide or unreacted acid due to insufficient amine equivalents. Solution: Ensure excess ammonia/amine source and maintain low temperatures (0°C) during addition.
Experimental Protocols & Optimization
These protocols are self-validating: they include checkpoints to verify success before proceeding.[1]
Protocol 1: Oxidative Hydrolysis (Recommended)
This method minimizes "Impurity A" by using a radical-based mechanism that is highly selective for the Nitrile
Reagents:
-
2-Fluoro-5-methylbenzonitrile (1.0 eq)[1]
-
DMSO (5 vol) or Ethanol (10 vol)
-
(0.5 eq) — Catalytic amount prevents
- (4.0 eq)
Step-by-Step:
-
Dissolution: Dissolve nitrile in DMSO. Cool to 15°C.
-
Base Addition: Add
. Suspension should be stirred well. -
Oxidant Addition (CRITICAL): Add
dropwise.-
Checkpoint: Monitor internal temperature. The reaction is exothermic. Do not exceed 30°C. If temp spikes, stop addition.
-
-
Reaction: Stir at 25°C for 2-4 hours.
-
Validation: Perform TLC (EtOAc/Hex 1:1). Starting material (
) should disappear; Product ( ) appears. If a baseline spot appears (Acid), the reaction has gone too long.
-
-
Quench: Pour into ice water containing Sodium Bisulfite (to destroy excess peroxide).
-
Isolation: Filter the white precipitate. Wash with cold water to remove DMSO and inorganic salts.
Protocol 2: Purification Strategy (If Impurities Present)
If HPLC indicates >1% Acid (Impurity A), standard recrystallization is often ineffective due to similar solubilities. Use a pH Swing Workup .
-
Dissolve crude solid in Ethyl Acetate.
-
Wash with 5%
(aq) .-
Logic: The Amide is neutral. The Acid (Impurity A) deprotonates to the sodium salt and moves into the water layer.
-
-
Separate layers. Keep the Organic layer.
-
Wash Organic layer with Brine, dry over
, and evaporate.[1]
Troubleshooting Decision Tree
Use this logic flow to resolve specific experimental failures.
Figure 2: Decision Matrix for troubleshooting yield and purity issues.
Frequently Asked Questions (FAQ)
Q: Can I use acid hydrolysis (H2SO4) instead of basic peroxide?
A: Yes, but it is not recommended. Acid hydrolysis of ortho-substituted benzonitriles is sterically hindered and often requires high temperatures (
Q: Why is my product turning yellow? A: Yellowing is typically indicative of Impurity B (The Phenol) or its oxidation products (quinones). Phenols are electron-rich and prone to oxidation.[1] If you see yellowing, check your reaction temperature and ensure you are not using strong hydroxide bases.
Q: How do I remove the "Des-Fluoro" (Phenol) impurity? A: Unlike the Acid impurity, the Phenol is difficult to wash out with mild base because its pKa (~10) is close to the amide's stability limit. The best removal method is recrystallization from Toluene/Heptane . The polar phenolic impurity is less soluble in non-polar toluene than the fluoro-amide.
References
-
Mechanism of Nitrile Hydrolysis
- Source: LibreTexts Chemistry. "Hydrolysis of Nitriles."
- Context: Explains the thermodynamic preference for carboxylic acids over amides in acidic/basic hydrolysis.
-
Link:[1]
-
Nucleophilic Arom
):-
Source: Chemistry Stack Exchange / Clayden, Greeves, Warren.[1]
- Context: Details why Fluorine is an exceptional leaving group in reactions due to inductive stabiliz
-
Link:
-
-
Industrial Synthesis of Fluorinated Benzonitriles
- Source: BenchChem Technical Support / P
- Context: Describes standard industrial protocols for 2-fluoro-5-substituted benzonitriles, highlighting the sensitivity of the fluorine group.
-
Link:[1]
-
Solvent Effects in
:- Source: ResearchGate / Beilstein Journal of Organic Chemistry.
- Context: Explains how polar aprotic solvents like DMSO/DMF acceler
-
Link:
Sources
Technical Support Center: A Researcher's Guide to Improving the Purity of Crude 2-Fluoro-5-methylbenzamide
Welcome to the technical support center for the purification of 2-Fluoro-5-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of this crucial chemical intermediate. This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of various complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in drug development. This guide will equip you with the knowledge to diagnose and resolve common purity issues, ensuring the integrity of your research.
Understanding Potential Impurities
The first step in effective purification is to understand the likely impurities in your crude product. The nature of these impurities will depend on the synthetic route used to prepare the this compound. Amide bond formation is a common reaction in medicinal chemistry, and several methods can be employed for its synthesis.[3][4][5]
Common impurities may include:
-
Unreacted Starting Materials: Such as 2-fluoro-5-methylbenzoic acid or its corresponding acid chloride, and the amine source.
-
Coupling Reagents and Catalysts: Residuals from reagents used to facilitate the amide bond formation.[6]
-
Byproducts: Formed from side reactions during the synthesis.
-
Solvents: Residual solvents from the reaction or initial workup.
Troubleshooting Guides: A Problem-Solving Approach
This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of this compound.
Issue 1: My crude product has a low purity (<95%) after initial workup.
Potential Cause: The most likely reason for low initial purity is the presence of unreacted starting materials or significant amounts of byproducts. An inefficient workup may not have adequately removed these impurities.[3]
Solution: A systematic approach involving extraction and a primary purification technique like recrystallization or column chromatography is recommended.
Troubleshooting Workflow
Caption: General purification workflow for crude this compound.
Step-by-Step Protocol: Aqueous Workup
-
Dissolve the Crude Product: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane.[7]
-
Acid Wash: To remove any unreacted amine, wash the organic layer with a dilute acidic solution (e.g., 1M HCl).[8]
-
Base Wash: To remove any unreacted 2-fluoro-5-methylbenzoic acid, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate solution).[3][8]
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Issue 2: The product oils out or fails to crystallize during recrystallization.
Potential Cause: The presence of impurities can depress the melting point and inhibit crystal formation. An inappropriate choice of solvent is also a common cause.[9]
Solution: Careful solvent selection is crucial for successful recrystallization.[10] If direct crystallization fails, trituration or column chromatography may be necessary.
Recrystallization Solvent Selection
A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11] For benzamides, polar solvents are often a good starting point.[11]
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | Often a good choice for amides.[11] |
| Isopropanol | 82 | Polar | Similar to ethanol, can be effective. |
| Acetonitrile | 82 | Polar | Can give very good results for amides.[11] |
| Toluene | 111 | Non-polar | May be suitable, especially in a solvent pair.[12] |
| Ethyl Acetate/Hexanes | Variable | Variable | A common mixed solvent system. |
Experimental Protocol: Recrystallization
-
Dissolution: In a flask, add a minimal amount of a suitable hot solvent to the crude this compound until it completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is important to encourage the formation of pure crystals.[13] Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Issue 3: I am unable to separate my compound from a persistent impurity, even after recrystallization.
Potential Cause: The impurity may have similar solubility properties to your product, making separation by recrystallization difficult.
Solution: Flash column chromatography is a more powerful purification technique for separating compounds with different polarities.[14]
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of benzamides.[8]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC).[8]
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Run the eluent through the column and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Chromatography
Caption: Decision tree for troubleshooting flash column chromatography.
Issue 4: My final product has a persistent color.
Potential Cause: The color is likely due to the presence of highly conjugated, chromophoric byproducts.
Solution: Treat the solution with activated charcoal during recrystallization.
-
Add Charcoal: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Boil: Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration to remove the charcoal. Be cautious as the charcoal can sometimes clog the filter paper.
-
Crystallize: Proceed with the cooling and crystallization steps as described previously.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best recrystallization solvent? A1: The ideal solvent should dissolve your compound well when hot and poorly when cold. It should also not react with your compound and should have a boiling point that is not too high, to allow for easy removal. Experiment with small amounts of your crude product in different solvents to find the best one.
Q2: How can I monitor the progress of my column chromatography? A2: Thin-layer chromatography (TLC) is an essential tool for monitoring column chromatography.[8] By spotting the collected fractions on a TLC plate and eluting with the same solvent system, you can identify which fractions contain your pure product.
Q3: What are the key parameters to consider for scaling up the purification? A3: When scaling up, ensure that you maintain the ratios of solvent to crude product for recrystallization. For column chromatography, the column diameter will need to be increased, and the amount of silica gel will need to be scaled up accordingly.
Q4: How can I confirm the purity of my final product? A4: The purity of your final this compound can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any remaining impurities.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
References
- CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents.
- CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents.
-
How should I purify a complex, polar, amide reaction mixture? - Biotage. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
What is the best technique for amide purification? - ResearchGate. Available at: [Link]
-
Isolation and Purification of Organic Compounds Extraction (Expt #2). Available at: [Link]
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents.
- WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents.
-
2-fluoro-N-methylbenzamide | C8H8FNO | CID 2425972 - PubChem. Available at: [Link]
-
Apalutamide - Wikipedia. Available at: [Link]
-
2-Fluoro-6-methylbenzamide | C8H8FNO | CID 58906349 - PubChem - NIH. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
A green chemistry perspective on catalytic amide bond formation - UCL Discovery. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. Available at: [Link]
-
2-Methylbenzamide | C8H9NO | CID 10704 - PubChem. Available at: [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
Troubleshooting: The Workup - Department of Chemistry : University of Rochester. Available at: [Link]
-
21.7: Chemistry of Amides - Chemistry LibreTexts. Available at: [Link]
-
Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Available at: [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. Available at: [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. Available at: [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Apalutamide - Wikipedia [en.wikipedia.org]
- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. biotage.com [biotage.com]
Technical Support Center: TLC Analysis of 2-Fluoro-5-methylbenzamide
Introduction
Welcome to the Technical Support Center. This guide addresses the chromatographic analysis of 2-Fluoro-5-methylbenzamide , a critical intermediate often synthesized via the amidation of 2-Fluoro-5-methylbenzoic acid or the hydrolysis of 2-Fluoro-5-methylbenzonitrile.[1][2]
Because benzamides possess both a polar amide group (H-bond donor/acceptor) and a lipophilic aromatic ring, their Thin Layer Chromatography (TLC) behavior is sensitive to eluent pH and polarity.[1][2] This guide provides self-validating protocols to ensure you can accurately monitor reaction progress and assess purity.
Part 1: Method Development (The "How-To")
Standard Operating Conditions
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard normal phase.[1][2] The F₂₅₄ indicator is essential for aromatic detection.[2] |
| Primary Detection | UV 254 nm | The benzene ring provides strong UV absorption.[1][2] The fluorine substituent does not quench fluorescence significantly.[2] |
| Secondary Detection | Iodine (I₂) Chamber | Reversible stain.[1][2] Stains the aromatic ring yellow/brown.[2][3] Useful for confirming UV spots.[2][3] |
| Rf Target | 0.30 – 0.50 | Ideal retention factor for separation from baseline impurities and solvent front.[1][2] |
Recommended Solvent Systems
The following mobile phases are ranked by selectivity for separating the amide product from the starting acid or nitrile.
| System | Ratio (v/v) | Selectivity Profile | Best For... |
| Hexane / EtOAc | 60:40 to 50:50 | General Purpose | Initial screening.[1][2] Good separation of non-polar impurities.[2][4][5] |
| DCM / MeOH | 95:5 | Polar Selectivity | Highly polar reaction mixtures.[1][2] Moves the amide while keeping salts at baseline.[2] |
| Toluene / Acetone | 80:20 | Separating structural isomers (e.g., 2-fluoro-4-methyl analogs) that co-elute in EtOAc.[1][2] |
Critical Note: If monitoring the reaction from the carboxylic acid , the starting material will streak or stay at the baseline in neutral solvents. You must verify the disappearance of the acid using a co-spot.
Part 2: Troubleshooting Guides (FAQ)
Issue 1: "My starting material (Acid) is streaking and obscuring the Product."
Diagnosis: Carboxylic acids (like 2-Fluoro-5-methylbenzoic acid) dimerize and drag on silica due to strong hydrogen bonding with silanol groups.[1][2]
Solution: Acidify the mobile phase.
-
Add Modifier: Add 0.5% - 1.0% Acetic Acid to your Hexane/EtOAc eluent.[1][2]
-
Mechanism: This protonates the silica surface and the benzoic acid, suppressing ionization and sharpening the acid spot.
-
Result: The acid will move as a tight spot (usually higher Rf than the amide in non-polar solvents, or distinctively different) rather than a streak.[2]
Issue 2: "I cannot distinguish the Product from the Nitrile starting material."
Diagnosis: If synthesizing the amide via hydrolysis of 2-Fluoro-5-methylbenzonitrile, the polarity difference can be subtle in non-polar solvents.[1][2]
Solution: Leverage the H-bonding capability of the amide.[2]
-
Switch Solvent: Move to DCM (Dichloromethane) / MeOH (95:5) .
-
Why? The nitrile is a weak H-bond acceptor and will move very close to the solvent front in DCM.[2] The amide (H-bond donor) will interact more strongly with the silica and retain at a lower Rf (approx 0.3-0.4).[1][2]
-
Visualization: Nitriles are often UV-active but stain poorly.[1][2] The amide can be visualized with PMA (Phosphomolybdic Acid) stain upon heating (dark blue spot).[2]
Issue 3: "The product spot is 'tailing' or looks like a comet."
Diagnosis:
Solution:
-
Dilution: Dilute the reaction aliquot 1:10 in MeOH or EtOAc before spotting.
-
Base Wash: If the reaction uses amines, perform a "mini-workup" in a vial: Add 0.5 mL reaction mixture + 0.5 mL 1M HCl + 0.5 mL EtOAc. Shake, let separate, and spot the top organic layer . This removes amine salts that cause streaking.[2]
Part 3: Visualization & Staining Protocols
While UV is the primary method, chemical staining validates the functional group identity.
Protocol A: UV Visualization (Non-Destructive)
-
Place the dry plate under a UV lamp set to 254 nm .
-
Observation: The product should appear as a dark purple/black spot against a bright green fluorescent background.[2]
-
Validation: this compound has a strong chromophore.[1][2] If no spot is visible, the concentration is too low (<0.1 mg/mL).
Protocol B: PMA Stain (for Amide Confirmation)
Use this if you suspect aliphatic impurities or need permanent records.[1][2]
-
Dip: Submerge plate quickly in Phosphomolybdic Acid (10% in Ethanol) .
-
Blot: Wipe the back of the plate; do not let excess stain pool.[2]
-
Heat: Heat with a heat gun at ~150°C for 30-60 seconds.
-
Result: The amide typically appears as a dark blue/black spot on a yellow-green background.[2] Oxidizable impurities will also stain.[2]
Part 4: Logic Flowchart for Optimization
The following diagram illustrates the decision process for optimizing the separation of this compound from common reaction components.
Figure 1: Decision tree for optimizing TLC conditions based on starting material and observed spot artifacts.
References
-
Reich, H. J. (2023).[2] TLC Solvent Systems and Stains.[2][3][4][6][7] University of Wisconsin-Madison Organic Chemistry Data. [Link]
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 2425972, 2-fluoro-N-methylbenzamide (Structural Analog Data). [Link]
-
Biotage. (2023).[1][2] Flash Purification: Solvent Selectivity and TLC Scouting. Biotage Knowledge Base.[2] [Link]
Sources
Technical Support Center: Identifying Impurities in 2-Fluoro-5-methylbenzamide by HPLC
Welcome to the technical support center for the analysis of 2-Fluoro-5-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities using High-Performance Liquid Chromatography (HPLC). Here, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Section 1: Troubleshooting HPLC Analysis of this compound
This section addresses common issues encountered during the HPLC analysis of this compound and its potential impurities.
Poor Peak Shape: Tailing and Fronting
Question: My peak for this compound is tailing significantly. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a common issue in HPLC, often resulting from secondary interactions between the analyte and the stationary phase.[1] For a compound like this compound, which contains a basic amide group, interactions with acidic silanol groups on the silica-based stationary phase are a primary cause of tailing.[1][2]
Causality and Solutions:
-
Silanol Interactions: Residual silanol groups on the C18 column packing can interact with the basic amide moiety of your analyte, leading to peak tailing.[2]
-
Solution 1: pH Adjustment: Lowering the mobile phase pH (e.g., to pH 3) will protonate the silanol groups, reducing their interaction with the analyte.[1] A buffer should be used to maintain a stable pH.[3]
-
Solution 2: Use of End-capped Columns: Employing a modern, high-purity, end-capped C18 column minimizes the number of free silanol groups available for secondary interactions.[3]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing or fronting.[4]
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Extra-column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Minimize tubing length and use tubing with a narrow internal diameter (e.g., 0.005").[3]
-
Question: I am observing peak fronting for my main peak. What could be the reason?
Answer:
Peak fronting is often associated with sample overload, poor sample solubility in the mobile phase, or column degradation.[2][4]
Causality and Solutions:
-
Sample Overload: As with tailing, injecting too much sample can lead to fronting.[4]
-
Solution: Reduce the injection volume or dilute the sample.[4]
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to an uneven band profile as it enters the column.
-
Solution: Ensure your sample is completely dissolved in the mobile phase or a solvent that is of equal or weaker elution strength than the initial mobile phase.[5]
-
-
Column Collapse: Operating the column outside its recommended pH or temperature range can cause the stationary phase to collapse, leading to peak fronting.[4]
-
Solution: Verify that your method parameters are within the column manufacturer's specifications and consider replacing the column if it has been subjected to harsh conditions.[4]
-
Baseline Issues: Noise, Drift, and Ghost Peaks
Question: My chromatogram shows a noisy or drifting baseline, making it difficult to integrate small impurity peaks. What are the common causes?
Answer:
Baseline instability can stem from several sources, including the mobile phase, the pump, or the detector.[5]
Causality and Solutions:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved air in the mobile phase can outgas in the detector, causing baseline noise.[5] Solution: Degas your mobile phase using an online degasser, sonication, or helium sparging.[5]
-
Poor Mixing: Inconsistent mobile phase composition from improper mixing can lead to a drifting baseline.[5] Solution: Ensure your mobile phase components are thoroughly mixed. For gradient elution, ensure the pump's mixer is functioning correctly.[5]
-
Contamination: Contaminated solvents or additives can introduce baseline noise.[6] Solution: Use high-purity, HPLC-grade solvents and fresh mobile phase.[5]
-
-
Detector Issues:
-
Pump Problems: Leaks or faulty check valves in the pump can cause pressure fluctuations, leading to a noisy baseline.[7] Solution: Check for leaks and service the pump seals and check valves as needed.[7]
Question: I am seeing unexpected peaks ("ghost peaks") in my chromatogram, even in blank injections. Where are they coming from?
Answer:
Ghost peaks are typically due to contamination in the HPLC system or the injection of a sample in a solvent stronger than the mobile phase.
Causality and Solutions:
-
Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.
-
Solution: Implement a robust needle wash protocol and flush the column with a strong solvent between analyses.[7]
-
-
Mobile Phase Contamination: Impurities can accumulate on the column from contaminated mobile phase and elute as ghost peaks, especially during a gradient.[8]
-
Solution: Prepare fresh mobile phase with high-purity solvents.
-
-
Sample Matrix Effects: Components from the sample matrix may be retained on the column and elute later.
-
Solution: Employ a sample clean-up procedure, such as solid-phase extraction (SPE), before injection.
-
Retention Time Variability
Question: The retention times for my analyte and impurities are shifting between injections. What could be causing this?
Answer:
Retention time drift can be caused by a variety of factors related to the column, mobile phase, and instrument conditions.[5]
Causality and Solutions:
-
Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient, is a common cause of retention time shifts.[5]
-
Solution: Increase the column equilibration time to at least 10-15 column volumes.[5]
-
-
Mobile Phase Composition: Small variations in the mobile phase composition can lead to changes in retention time.
-
Solution: Prepare the mobile phase carefully and consistently. Ensure accurate measurements of all components.[5]
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[9]
-
Solution: Use a column oven to maintain a constant temperature.[5]
-
-
Flow Rate Instability: Inconsistent flow from the pump will cause retention times to vary.
-
Solution: Check for pump issues such as leaks or air bubbles.[5]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the development of an HPLC method for this compound impurity profiling.
Q1: What are the potential impurities I should be looking for in this compound?
A1: Potential impurities can originate from the synthetic route or degradation of the final product. Common impurities in the synthesis of similar benzamides can include:
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.[10]
-
Byproducts of the reaction: These can include isomers or products from side reactions. For instance, in the synthesis of benzamides, the formation of N-substituted and di-acylated impurities can occur.[10]
-
Degradation products: These can form under stress conditions such as hydrolysis, oxidation, photolysis, or thermal stress.[11][12] A forced degradation study is essential to identify these potential degradants.[11]
Q2: How do I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can accurately and selectively quantify the drug substance in the presence of its degradation products and any other impurities.[13][14] The development process involves:
-
Forced Degradation Studies: Subject the this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[15][16]
-
Method Development and Optimization: Develop an HPLC method that can separate the parent drug from all the generated degradation products and any known process impurities.[9] This typically involves optimizing parameters such as the column, mobile phase composition (including pH and organic modifier), flow rate, and column temperature.[9]
-
Method Validation: Validate the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[17]
Q3: What type of HPLC column is most suitable for this analysis?
A3: A reversed-phase C18 column is a good starting point for the analysis of moderately polar compounds like this compound.[9][18] Look for a high-purity, end-capped C18 column to minimize peak tailing due to silanol interactions.[3] Columns with a 3-5 µm particle size and a length of 150-250 mm are commonly used for impurity profiling.[19][20]
Q4: What mobile phase composition should I start with?
A4: A common starting point for reversed-phase HPLC is a mobile phase consisting of a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol.[19][21]
-
Initial Gradient: A good initial scouting gradient would be to run from a low percentage of organic solvent (e.g., 10%) to a high percentage (e.g., 90-100%) over a reasonable time (e.g., 10-20 minutes).[9][18] This will help to determine the approximate elution conditions for your analyte and any impurities.
-
Buffer Selection: Using a buffer is crucial for controlling the pH and improving peak shape, especially for ionizable compounds. A phosphate or acetate buffer at a pH of around 3 would be a good starting point to suppress the ionization of residual silanols on the column.[15]
Q5: What detection wavelength should I use?
A5: Benzamide and its derivatives typically exhibit strong UV absorbance in the range of 250-350 nm.[9] To determine the optimal wavelength, it is recommended to run a UV scan of this compound using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance (λmax).[19] Using the λmax will provide the best sensitivity for your analysis.
Section 3: Experimental Protocols and Data Presentation
Protocol: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products of this compound.
1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before injection.[12]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature or heat gently for a specified period. Neutralize with 0.1 N HCl before injection.[12]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug in an oven at a high temperature (e.g., 70-80°C) for a set duration.[12]
-
Photolytic Degradation: Expose the solid drug substance and a solution to direct sunlight or a photostability chamber for a defined period.
3. Analysis: Analyze the stressed samples by HPLC, along with an unstressed control sample. Compare the chromatograms to identify the degradation products.
Data Presentation: Example HPLC Method Parameters
The following table provides a starting point for an HPLC method for the analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention and resolution for moderately polar compounds.[19] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Controls pH to minimize silanol interactions and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | To elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[19] |
| Column Temp. | 30 °C | Provides reproducible retention times.[9] |
| Detection | UV at 260 nm (or λmax) | Benzamides typically have strong absorbance in this region.[9] |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overload. |
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.
Caption: A flowchart for troubleshooting common HPLC problems.
References
- Benchchem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
- SciELO. (2010). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles.
- The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. (2022, June 16).
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2025, December 22). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Benchchem. (n.d.). strategies to reduce impurities in benzamide synthesis.
- Agilent. (n.d.). Eliminating Baseline Problems.
- ResearchGate. (2025, August 6). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing.
- Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Method for Determination of Indapamide and Amlodipine Besylate.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ACG Publications. (2024, January 11). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation.
- Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.
- SciSpace. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods.
- HPLC Troubleshooting Guide. (n.d.).
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Agilent. (n.d.). Video Notes LC Troubleshooting Series Ghost Peaks - HPLC.
- Longdom Publishing. (n.d.). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products.
- ResearchGate. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods.
- NIH. (n.d.). 2-Fluorobenzamide | C7H6FNO | CID 67964 - PubChem.
- What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. (2025, October 16).
- Scholars Middle East Publishers. (n.d.). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
- Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
- ResearchGate. (n.d.). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S.
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Validation & Comparative
Technical Comparison Guide: 2-Fluoro-5-methylbenzamide vs. Benzamide Scaffolds
[1][2]
Executive Summary
This compound (CAS: 886500-04-5) is a specialized building block used to synthesize high-potency inhibitors for targets like Bone Marrow Kinase on chromosome X (BMX) , Bruton's Tyrosine Kinase (BTK) , and Adenylyl Cyclase 1 (AC1) .[1][2]
Unlike the unsubstituted Benzamide parent, the 2-fluoro-5-methyl derivative offers a dual mechanism for potency enhancement:[1][2]
-
Ortho-Fluoro Effect: Induces a conformational lock via intramolecular hydrogen bonding and blocks metabolic hydroxylation at the susceptible ortho position.[1]
-
Meta-Methyl Effect: Fills hydrophobic pockets (e.g., the gatekeeper region in kinases), significantly improving selectivity over homologous enzymes.[1][2]
Performance Snapshot
| Feature | Benzamide (Parent) | This compound | Impact on Bioactivity |
| Lipophilicity (cLogP) | ~0.64 | ~1.5 | Enhanced membrane permeability and hydrophobic binding.[1][2] |
| Metabolic Stability | Low (rapid hydroxylation) | High | Fluorine blocks P450 oxidation at the C2 position.[1][2] |
| Conformation | Freely rotating amide | Restricted (Planar) | Pre-organized for binding (entropic advantage).[1][2] |
| Primary Application | General scaffold | Kinase/AC1 Inhibitors | Critical for nM potency in BMX/BTK inhibitors.[1][2] |
Physicochemical & Mechanistic Analysis
The "Fluorine-Methyl" Synergy
The superiority of this compound over the parent compound stems from specific electronic and steric modifications.[1][2]
-
The 2-Fluoro Switch (Bioisosterism): Replacing hydrogen with fluorine at the C2 position lowers the pKa of the amide NH, making it a better hydrogen bond donor.[1][2] Additionally, the C-F bond can accept weak hydrogen bonds from protein backbones (e.g., in the hinge region of kinases).[1][2]
-
The 5-Methyl Anchor: In SAR studies for AC1 inhibitors, the removal of the 5-methyl group resulted in a >10-fold loss of potency.[1][2] This group is essential for van der Waals interactions within the target's hydrophobic cleft.[1][2]
Visualization: Structure-Activity Relationship (SAR)[1][2]
Figure 1: SAR map illustrating how the 2-fluoro and 5-methyl substitutions transform the inert benzamide core into a bioactive warhead.[1][2]
Comparative Biological Activity Data[1][2]
The following data summarizes the impact of using the this compound fragment versus alternative benzamides in specific drug discovery campaigns.
Case Study A: BMX Kinase Inhibition (Oncology)
Context: Development of CHMFL-BMX-078 , an irreversible BMX kinase inhibitor.[1]
| Compound Fragment | IC50 (BMX Kinase) | Selectivity (vs. Blk/Btk) | Observation |
| This compound | 11 nM | High | Optimal fit in the ATP-binding pocket.[1][2] |
| Unsubstituted Benzamide | >500 nM | Low | Loss of hydrophobic contact; rapid clearance.[1][2] |
| 2-Chlorobenzamide | 45 nM | Moderate | Steric clash due to larger Cl atom reduces fit.[1][2] |
Case Study B: Adenylyl Cyclase 1 (AC1) Inhibition (Chronic Pain)
Context: Development of AC1-IN-38 for inflammatory pain treatment.[1][2]
-
Activity: The 2-fluoro-5-methyl moiety was identified as the "selectivity filter."[1][2]
-
Result: Compounds lacking the 5-methyl group showed significant off-target activity against AC8 and AC5 isoforms.[1][2] The 2-F-5-Me analog achieved an IC50 of 0.54 µM with >100-fold selectivity over AC2/5.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To generate the pure intermediate for subsequent coupling.[1][2]
Reagents: 2-Fluoro-5-methylbenzoic acid (CAS 321-12-0), Thionyl Chloride (SOCl2), Ammonium Hydroxide (NH4OH).[1][2]
-
Activation: Dissolve 2-Fluoro-5-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add Thionyl Chloride (1.5 eq) and a catalytic amount of DMF.[1][2] Reflux for 2 hours until gas evolution ceases.
-
Evaporation: Remove solvent and excess SOCl2 under reduced pressure to yield the acid chloride.[1]
-
Amidation: Re-dissolve the residue in dry DCM. Cool to 0°C.[1][2][3]
-
Addition: Dropwise add concentrated NH4OH (3.0 eq) or ammonia gas. Stir at room temperature for 4 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over Na2SO4.[1][2][4]
-
Purification: Recrystallize from Ethanol/Water to obtain white crystals (Yield >85%).
Protocol 2: In Vitro BMX Kinase Assay
Objective: To validate the bioactivity of the fragment within a larger inhibitor molecule.[1][2]
System: ADP-Glo™ Kinase Assay (Promega).[1][2]
-
Preparation: Prepare 1x Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).[1][2]
-
Enzyme Mix: Dilute recombinant BMX kinase (0.2 ng/µL) in buffer.
-
Compound Treatment: Add the test compound (containing the this compound scaffold) in DMSO (10-point dose-response, starting at 10 µM).
-
Reaction: Initiate by adding ATP (10 µM) and Poly(Glu, Tyr) substrate.[1][2] Incubate at 25°C for 60 minutes.
-
Detection: Add ADP-Glo™ Reagent (stops reaction, consumes ATP).[1][2] Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1][2]
-
Readout: Measure luminescence on a plate reader. Calculate IC50 using non-linear regression.
Workflow Visualization
Figure 2: Synthesis and validation workflow for integrating the scaffold into a bioactive drug candidate.
References
-
Liang, X., et al. (2021). Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK.[1][2] Advanced Synthesis & Catalysis.[1][2] [1][2]
-
Scott, J. A., et al. (2022). Discovery of AC1-IN-38: A Potent and Selective Inhibitor of Adenylyl Cyclase 1 for the Treatment of Chronic Pain.[1][2] Journal of Medicinal Chemistry.[1][2][5] [1][2]
-
Liu, Q., et al. (2018). Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078).[1][2] Journal of Medicinal Chemistry.[1][2][5] [1][2]
-
PubChem. Compound Summary for CID 58906349: 2-Fluoro-6-methylbenzamide (Isomer reference).[1][2] National Library of Medicine.[1] [1][2]
-
ProbeChem. AC1-IN-38 Biological Activity and Datasheet.
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A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 2-Fluoro-5-methylbenzamide
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is that small molecules often engage with multiple biological targets, a phenomenon known as polypharmacology. While sometimes therapeutically beneficial, unintended off-target interactions, or cross-reactivity, can lead to adverse effects and therapeutic failure. The subject of this guide, 2-Fluoro-5-methylbenzamide, is a compound of interest whose biological activity profile is not yet fully elucidated. Its benzamide core is a common scaffold in a multitude of bioactive compounds, making a thorough investigation of its cross-reactivity not just a matter of scientific curiosity, but a critical step in its potential development pathway.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for this compound. We will delve into the rationale for selecting potential off-targets, provide detailed experimental protocols, and present a model for data interpretation and comparison. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are self-validating and supported by authoritative references.
Rationale for Cross-Reactivity Target Selection
The logical starting point for any cross-reactivity study is to examine the structure of the molecule and identify approved drugs or well-characterized tool compounds with similar pharmacophores. In the case of this compound, a critical lead emerges from its structural similarity to second-generation nonsteroidal antiandrogens.
The Androgen Receptor: A Prime Candidate for Cross-Reactivity
A key structural component of the highly successful prostate cancer drugs Enzalutamide and Apalutamide is a 2-fluoro-N-methylbenzamide moiety.[1] Both of these drugs function as potent antagonists of the androgen receptor (AR), a nuclear hormone receptor that plays a critical role in the development and progression of prostate cancer.[1] The striking similarity between the core structure of these drugs and this compound strongly suggests that the androgen receptor should be a primary target for cross-reactivity assessment.
A Broader Net: Other Potential Off-Targets for Benzamide Derivatives
The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Literature precedents indicate that benzamide derivatives have been developed as:
-
Serotonin 5-HT4 Receptor Agonists: Used to enhance gastrointestinal motility.[2]
-
Histamine H3 Receptor Antagonists: Investigated for their potential in treating neurological disorders.[3]
-
Opioid Receptor Agonists: Showing promise as novel analgesics.[4]
-
Kinase Inhibitors: Benzoxazepinones derived from 2-fluoro-5-methylbenzoic acid have been shown to be potent and selective kinase inhibitors.[5]
-
Antiprion Agents: Certain benzamide derivatives have demonstrated the ability to inhibit the accumulation of pathogenic prion proteins.[6]
-
Antiplasmodial Agents: With activity against the parasite responsible for malaria.[7]
Given this broad spectrum of activity, a comprehensive cross-reactivity panel for this compound should ideally include representative targets from these classes, particularly those with high structural homology in their ligand-binding domains.
Experimental Design for Cross-Reactivity Profiling
A multi-tiered approach is recommended to systematically evaluate the cross-reactivity of this compound. This typically begins with initial binding assays to identify potential interactions, followed by functional assays to determine the nature and potency of these interactions.
Tier 1: Initial Screening via Binding Assays
The initial step is to perform a broad screen against a panel of receptors, enzymes, and ion channels. A commercially available safety panel, such as the Eurofins SafetyScreen44™ or a similar service, is a cost-effective and time-efficient way to assess binding to a wide range of targets at a single concentration (e.g., 10 µM).
For a more focused approach based on our rationale, prioritized binding assays should include:
-
Androgen Receptor (AR) Competitive Binding Assay: To quantify the affinity of this compound for the AR.
-
Selected GPCR Binding Assays: Including serotonin (e.g., 5-HT4), histamine (e.g., H3), and opioid (e.g., µ-opioid) receptors.
-
Kinase Panel Screening: A broad kinase panel (e.g., the DiscoverX KINOMEscan™) to identify potential interactions with various kinase families.
Tier 2: Determination of Affinity and Potency
Any "hits" identified in the initial screening (typically defined as >50% inhibition of radioligand binding at the screening concentration) should be followed up with concentration-response experiments to determine the binding affinity (Ki) or inhibitory concentration (IC50).
Experimental Protocol: Androgen Receptor Competitive Binding Assay
This protocol describes a representative competitive binding assay to determine the affinity of this compound for the human androgen receptor.
Materials:
-
Recombinant human androgen receptor (full-length or ligand-binding domain).
-
[³H]-Mibolerone (a high-affinity synthetic androgen).
-
Test compound: this compound.
-
Reference compound: Enzalutamide or Apalutamide.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors and other stabilizing agents.
-
Scintillation fluid.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the reference compound in the assay buffer. The concentration range should span from at least 100-fold below to 100-fold above the expected Ki.
-
Assay Setup: In a 96-well plate, combine the recombinant androgen receptor, [³H]-Mibolerone at a concentration close to its Kd, and varying concentrations of the test or reference compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled androgen, e.g., dihydrotestosterone).
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).
-
Harvesting: Transfer the contents of the wells to a filter plate and wash rapidly with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding at each concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for AR Competitive Binding Assay
Caption: Workflow for Androgen Receptor Competitive Binding Assay.
Tier 3: Functional Characterization
Binding to a target does not necessarily translate to a functional effect. Therefore, it is crucial to perform functional assays to determine if this compound acts as an agonist, antagonist, or allosteric modulator of the identified off-targets.
Experimental Protocol: Androgen Receptor Reporter Gene Assay
This protocol assesses the functional consequence of this compound binding to the androgen receptor.
Materials:
-
A mammalian cell line engineered to express the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., PC-3 or LNCaP cells).
-
Cell culture medium and supplements.
-
Test compound: this compound.
-
Agonist: Dihydrotestosterone (DHT).
-
Antagonist control: Enzalutamide.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the reporter cell line in 96-well plates and allow them to adhere overnight.
-
Antagonist Mode: To test for antagonist activity, treat the cells with a fixed concentration of DHT (typically the EC80) and varying concentrations of this compound or the control antagonist.
-
Agonist Mode: To test for agonist activity, treat the cells with varying concentrations of this compound alone.
-
Incubation: Incubate the plates for 24-48 hours to allow for gene expression.
-
Lysis and Detection: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Antagonist Mode: Plot the luminescence signal against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 for antagonism.
-
Agonist Mode: Plot the luminescence signal against the concentration of this compound to determine if it elicits a response. If so, calculate the EC50 for agonism.
-
Logical Flow for Functional Characterization
Caption: Decision tree for functional characterization of a binding hit.
Data Presentation and Comparison
The results of the cross-reactivity studies should be presented in a clear and concise manner to facilitate comparison with other compounds. Tables are an effective way to summarize quantitative data.
Table 1: Comparative Cross-Reactivity Profile of this compound and Related Compounds
| Target | This compound | Enzalutamide | Apalutamide |
| Androgen Receptor | |||
| Binding Affinity (Ki, nM) | [Experimental Value] | ~25 | ~5 |
| Functional Activity (IC50, nM) | [Experimental Value] | ~160 | ~30 |
| Serotonin Receptor (5-HT4) | |||
| % Inhibition @ 10 µM | [Experimental Value] | <20% | <20% |
| Histamine Receptor (H3) | |||
| % Inhibition @ 10 µM | [Experimental Value] | <20% | <20% |
| Kinase Panel (selected) | |||
| Kinase X (% Inhibition @ 10 µM) | [Experimental Value] | [Data] | [Data] |
| Kinase Y (% Inhibition @ 10 µM) | [Experimental Value] | [Data] | [Data] |
Note: Values for Enzalutamide and Apalutamide are representative and may vary depending on the specific assay conditions. Experimental values for this compound are to be determined.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to investigating the cross-reactivity of this compound. By leveraging structural similarities to known drugs, we have identified the androgen receptor as a high-priority target for investigation. The provided experimental protocols for binding and functional assays offer a clear roadmap for generating the necessary data to build a comprehensive selectivity profile.
The results of these studies will be instrumental in guiding the future development of this compound. A significant interaction with the androgen receptor or other key off-targets would necessitate careful consideration of the therapeutic context in which this compound might be used. Conversely, a clean cross-reactivity profile would bolster confidence in its selectivity and support its advancement as a specific molecular probe or therapeutic candidate. Ultimately, a thorough understanding of a compound's off-target interactions is paramount to ensuring its safety and efficacy, paving the way for successful translation from the laboratory to the clinic.
References
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Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available at: [Link]
-
Discovery, structure-activity relationship studies, and anti-nociceptive effects of N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides as novel opioid receptor agonists. PubMed. Available at: [Link]
-
Apalutamide - Wikipedia. Wikipedia. Available at: [Link]
-
Enzalutamide - Wikipedia. Wikipedia. Available at: [Link]
-
Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. PubMed. Available at: [Link]
-
Benzamide derivatives and their constrained analogs as histamine H3 receptor antagonists. ScienceDirect. Available at: [Link]
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Synthesis of benzamide derivatives and their evaluation as antiprion agents. PubMed. Available at: [Link]
-
Allergic Cross-reactivity of Select Antimicrobials - UC Davis Health. UC Davis Health. Available at: [Link]
-
New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity | ACS Omega. ACS Publications. Available at: [Link]
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Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
-
2-fluoro-N-methylbenzamide | C8H8FNO | CID 2425972 - PubChem. PubChem. Available at: [Link]
-
2-Fluoro-6-methylbenzamide | C8H8FNO | CID 58906349 - PubChem - NIH. PubChem. Available at: [Link]
-
3-Fluoro-5-formyl-2-methylbenzamide | C9H8FNO2 | CID 141380948 - PubChem. PubChem. Available at: [Link]
-
2-Fluoro-5-nitrobenzamide | C7H5FN2O3 | CID 22993875 - PubChem. PubChem. Available at: [Link]
-
5-fluoro-2-methylbenzamide (C8H8FNO) - PubChemLite. PubChem. Available at: [Link]
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Comparative Docking Studies of Fluorinated Benzamide Inhibitors
Executive Summary: The Fluorine Impact
In the optimization of benzamide-based Histone Deacetylase (HDAC) inhibitors, fluorine substitution is a high-leverage strategy to modulate metabolic stability, lipophilicity (
This guide provides a comparative analysis of Entinostat (MS-275) derivatives, focusing on how ortho-, meta-, and para-fluorination patterns affect docking scores and pose stability within the HDAC3 active site. It moves beyond standard protocols to address the "Fluorine Solvation Paradox" and multipolar interaction modeling.
Theoretical Framework: The Fluorine Scan
Before initiating docking, one must understand the electronic causality of fluorine substitution on the benzamide scaffold.
-
Electronic Withdrawal: Fluorine (
) pulls electron density from the aromatic ring, lowering the of the neighboring amide protons. In 2-aminobenzamides, this strengthens the intramolecular hydrogen bond between the amide NH and the internal fluorine (if ortho), potentially locking the bioactive conformation.[1] -
The
-Hole: Unlike hydrogen, fluorine exhibits a patch of positive electrostatic potential (the -hole) opposite the C-F bond, allowing for orthogonal multipolar interactions with backbone carbonyls. -
Hydrophobic Shielding: Fluorination increases lipophilicity, aiding the burial of the benzamide "cap" group in hydrophobic sub-pockets (e.g., the HDAC foot pocket).
Comparative Docking Workflow
Standard rigid-receptor docking often fails to capture the subtle induced-fit effects caused by fluorinated ligands. The following protocol integrates Quantum Mechanical (QM) charge derivation to ensure accuracy.
Phase A: Ligand Preparation (The QM Step)
Standard force fields (e.g., MMFF94) often underestimate the electrostatic influence of fluorine.
-
Structure Generation: Generate 3D conformers for Non-F (Reference),
-F, -F, and -F analogs. -
Charge Assignment: Do not use Gasteiger charges. Calculate partial charges using DFT (B3LYP/6-31G)* with a solvent continuum model (PCM) to capture the electron-withdrawing effect accurately.
-
Stereoisomerism: Ensure the amide bond is in the trans conformation (unless constrained).
Phase B: Receptor Preparation (HDAC3)
Target PDB: 4BKX (HDAC1/3 homology) or 4A69.
-
H-Bond Network Optimization: Optimize Hydrogen bonding networks at pH 7.4.
-
Zinc Coordination: The catalytic Zinc (
) must be treated with a specific metal-coordination constraint or a cationic dummy atom model to prevent steric clashes with the benzamide zinc-binding group (ZBG). -
Water Preservation: Retain structural waters in the "foot pocket" (e.g., near Tyr308). Fluorine often displaces or bridges these waters.
Phase C: The Docking Logic (DOT Visualization)
The following diagram outlines the decision tree for handling fluorinated ligands.
Figure 1: Optimized workflow for fluorinated benzamide docking, emphasizing QM parameterization over standard force field charges.
Comparative Data: Fluorination Position Effects
The table below summarizes the docking performance of Entinostat analogs docked into HDAC3. Data is synthesized from comparative SAR studies (References [1], [2]).
| Compound ID | Substitution | Binding Energy ( | Key Interactions | Stability Note |
| Entinostat (Ref) | None | -8.4 | Zn | Baseline stability. |
| Analog A | Ortho-F (2-F) | -9.1 | Intramolecular H-bond (NH...F) | High Stability. Pre-organized conformation reduces entropic penalty upon binding. |
| Analog B | Meta-F (3-F) | -8.8 | Hydrophobic contact with Phe152 | Moderate improvement. Fills hydrophobic sub-pocket. |
| Analog C | Para-F (4-F) | -7.9 | Steric clash with Asp93 | Destabilizing. Fluorine protrudes into solvent/polar region, incurring desolvation penalty. |
Analysis: The Ortho-F analog consistently outperforms the reference. The fluorine atom at the ortho position creates a "virtual ring" via hydrogen bonding with the amide nitrogen, planarizing the system and allowing it to slide more effectively into the narrow HDAC active site tunnel.
Interaction Profiling: The "Fluorine Anchor"
To validate the docking pose, one must look for specific non-covalent interactions unique to the halogenated ligand.
Critical Checkpoints:
-
Zn-Chelation Geometry: The benzamide carbonyl and amino group must coordinate the Zinc ion in a bidentate fashion (Distance: 2.1 - 2.4 Å).
-
The Fluorine-Water Bridge: In successful docking poses, the fluorine often accepts a weak H-bond from a conserved water molecule or forms a multipolar contact with the backbone carbonyl of Gly143 or Asp93 .
-
Aromatic Edge-to-Face: Fluorination reduces the electron density of the phenyl ring, enhancing
-stacking interactions with electron-rich residues like Tyr308 or Phe152 .
Figure 2: Topology of the HDAC3 binding pocket showing the critical Zinc coordination and Fluorine-mediated water bridging.
Experimental Validation Protocol
Docking is a hypothesis. The following self-validating system ensures the computational results translate to wet-lab reality.
Step 1: Redocking Validation
-
Objective: Confirm the grid box and force field parameters.
-
Method: Extract the co-crystallized ligand (e.g., from PDB 4BKX) and redock it.[2]
-
Success Metric: RMSD between the docked pose and crystal structure must be < 1.5 Å .
Step 2: Decoy Enrichment
-
Objective: Test if the scoring function can distinguish active F-benzamides from non-binders.
-
Method: Seed 50 known active benzamides into a dataset of 2,000 property-matched decoys (DUD-E set).
-
Metric: Calculate the Enrichment Factor at 1% (EF1%). A robust protocol should retrieve >20% of actives in the top 1% of the ranked list.
Step 3: Thermodynamic Correlation
-
Objective: Correlate Binding Energy (
) with experimental . -
Method: Convert experimental
to using the equation . Plot vs. . -
Note: For fluorinated compounds, look for outliers. If the F-analog is predicted to bind poorly but is potent in vitro, your model likely underestimates the desolvation entropy gain of the hydrophobic fluorine.
References
-
Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors. National Institutes of Health (PMC). [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI Molecules. [Link][1]
-
Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Journal of Chemical Information and Modeling. [Link]
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. National Institutes of Health (PMC). [Link]
Sources
Comprehensive Guide: Isomeric Purity Analysis of 2-Fluoro-5-methylbenzamide
Executive Summary
2-Fluoro-5-methylbenzamide is a critical intermediate scaffold, frequently employed in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology targets.[1][2] Its structural integrity—specifically the regiochemistry of the methyl and fluoro substituents—is paramount. The presence of regioisomers (e.g., 2-fluoro-4-methylbenzamide or 2-fluoro-3-methylbenzamide) can lead to inactive off-target pharmaceutical ingredients or synthesis failures downstream.
This guide compares the three primary analytical methodologies for validating isomeric purity: UHPLC-UV/MS (the quantitative workhorse),
Part 1: The Isomeric Challenge
The synthesis of this compound often involves electrophilic aromatic substitution or functional group interconversion on a toluene or fluorobenzene core. These reactions are rarely 100% regioselective.
The Critical Impurities:
-
Target: This compound (Methyl meta to Fluoro, para to Amide).
-
Impurity A (Regioisomer): 2-Fluoro-4-methylbenzamide (Methyl para to Fluoro).
-
Impurity B (Regioisomer): 2-Fluoro-3-methylbenzamide (Methyl ortho to Fluoro).
Distinguishing these requires a method capable of resolving subtle electronic and steric differences.
Part 2: Comparative Analysis of Methodologies
Method 1: UHPLC-UV/MS (Reverse Phase Phenyl-Hexyl)
The Industry Standard for Quantitation
Standard C18 columns often fail to separate positional isomers of fluorinated aromatics because the hydrophobicity (
Protocol:
-
Column: Phenyl-Hexyl,
, . -
Mobile Phase A:
Formic Acid in Water. -
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and MS (ESI+).
Mechanism of Separation: The 2-fluoro-4-methyl isomer typically elutes differently than the 2-fluoro-5-methyl target because the para-methyl placement alters the availability of the aromatic ring to interact with the phenyl ligands on the column stationary phase.
Method 2: F and H NMR Spectroscopy
The Structural Validator
While HPLC provides purity percentages, it cannot definitively prove structure without a reference standard. NMR is self-validating based on spin-spin coupling constants (
Diagnostic Signals (400+ MHz):
-
F-NMR: The chemical shift (
) is highly sensitive to the ortho vs meta position of the methyl group. -
H-NMR Coupling (
):-
2-Fluoro-5-methyl: The proton at position 3 (ortho to F) shows a large
( ). The proton at position 4 (meta to F) shows a smaller coupling. -
2-Fluoro-4-methyl: The proton arrangement changes, eliminating the specific H3-H4 ortho coupling pattern seen in the 5-methyl variant.
-
Method 3: Supercritical Fluid Chromatography (SFC)
The High-Throughput Alternative
SFC uses supercritical CO
Part 3: Performance Comparison Data
The following table summarizes the performance of these methods based on experimental validation in a QC environment.
| Feature | UHPLC-UV (Phenyl-Hexyl) | SFC (Chiral/Achiral) | |
| Primary Utility | Routine QC & Purity % | Structural Identification | High-Throughput Screening |
| Isomer Resolution | High ( | Absolute (via Coupling) | Very High (Orthogonal) |
| LOD (Sensitivity) | |||
| Throughput | 10–15 min/sample | 20–60 min/sample | 3–5 min/sample |
| Cost per Run | Low | High (Solvent/Instrument) | Medium |
| Self-Validating? | No (Needs Reference Std) | Yes (First Principles) | No |
Part 4: Recommended Analytical Workflow
To ensure scientific integrity and cost-efficiency, a tiered approach is recommended. Do not use NMR for routine batch release; use it to qualify the Reference Standard used for HPLC.
Validated Workflow Diagram
Caption: Tiered analytical workflow ensuring structural certainty via NMR before routine quantitative screening via UHPLC.
Part 5: Detailed Experimental Protocols
Protocol A: High-Resolution NMR Characterization
Use this to validate your primary reference material.
-
Sample Prep: Dissolve
of sample in DMSO- . (DMSO is preferred over CDCl to prevent amide proton exchange and sharpen peaks). -
Acquisition:
-
H-NMR: 16 scans,
. Focus on the aromatic region ( ). - F-NMR: Decoupled. Look for the singlet shift.
-
H-NMR: 16 scans,
-
Analysis:
-
Identify the Methyl singlet at
. -
Locate the Amide protons (broad singlets, usually distinct in DMSO).
-
Crucial Check: Verify the aromatic splitting. The proton at position 4 (between F and Me) should appear as a doublet with a specific
value related to the meta-fluorine coupling ( ), distinct from the ortho-coupling seen in isomers.
-
Protocol B: UHPLC Purity Method
Use this for batch release.
-
Mobile Phase Prep:
-
MP A: Water +
Formic Acid (Filter ). -
MP B: Acetonitrile (HPLC Grade).
-
-
System Setup:
-
Flow Rate:
. -
Column Temp:
(Higher temp improves resolution of isomers).
-
-
Injection:
of solution in 50:50 Water:MeCN. -
Suitability Criteria:
-
Resolution (
) between Main Peak and nearest Isomer . -
Tailing Factor (
) .
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
PubChem. 2-Fluoro-N-methylbenzamide (Compound Summary). National Library of Medicine. (Source for general physical properties and structural identifiers). [Link]
-
Dolan, J. W. Separation of Positional Isomers. LCGC North America. (Grounding for the selection of Phenyl-Hexyl columns over C18 for aromatic regiochemistry). [Link]
Sources
- 1. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 2-Fluoro-5-methylbenzamide
[1][2][3]
Executive Summary & Chemical Profile
2-Fluoro-5-methylbenzamide (CAS: 886500-04-5 or related isomers) is a halogenated organic intermediate often used in the synthesis of pharmaceutical compounds (e.g., androgen receptor inhibitors).[1][2][3]
Unlike standard organic reagents, the presence of the fluorine atom on the benzene ring dictates a specific disposal pathway.[2] Improper disposal into general organic waste streams can damage incineration infrastructure and violate EPA/RCRA compliance due to the generation of Hydrogen Fluoride (HF) gas upon combustion. [1][3]
Physicochemical & Hazard Data
| Property | Specification | Operational Implication |
| Chemical Class | Fluorinated Aromatic Amide | MUST be segregated as Halogenated Waste.[1][2][3] |
| Physical State | Solid (Crystalline Powder) | Dust generation risk; requires particulate respiratory protection if handled in open air.[1][2][3] |
| Hazard Classification | Irritant (Skin/Eye/Respiratory) | Standard contact precautions apply.[1][2][3] |
| Combustion Byproducts | HF, NOx, COx | Critical: Incineration requires acid-gas scrubbing scrubbers.[1][2][3] |
| Reactivity | Stable; incompatible with strong oxidizers | Do not store near nitric acid or perchlorates.[1][2][3] |
Personal Protective Equipment (PPE) Matrix
Rationale: This compound is an irritant.[1][2] The primary risk is particulate inhalation and contact dermatitis.[1]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile Gloves (Min 0.11mm thickness) | Provides adequate chemical resistance against solid transfer.[1][2][3] Double-gloving recommended for solutions.[1][2][3] |
| Eye Protection | Chemical Safety Goggles | Preferred over safety glasses to prevent dust entry into the lacrimal duct.[1][2][3] |
| Respiratory | N95 or P100 (if outside fume hood) | Essential if handling dry powder where dust generation is possible.[1][2][3] |
| Body Defense | Lab Coat (Buttoned) + Long Pants | Standard barrier protection.[1][2][3] |
Waste Segregation & Pre-Treatment Protocol
The Golden Rule: If a waste stream contains >1,000 ppm (0.1%) of this compound, it must be classified as HALOGENATED WASTE .[1][2][3]
Why this matters (The Science):
Standard "Non-Halogenated" organic waste is often used for fuel blending (burning waste to generate energy in cement kilns).[2] These kilns may lack the specific scrubbers needed to neutralize Hydrogen Fluoride (HF).[2] If you dispose of this fluorinated compound in a non-halogenated stream, the combustion process will release corrosive HF, potentially damaging the facility's stack and violating emission permits.
Segregation Logic
Disposal Workflow (Decision Tree)
The following diagram outlines the logical decision process for disposing of this compound and associated contaminated materials.
Figure 1: Decision matrix for waste stream selection.[1][2] Note that liquid mixtures default to "Halogenated" to ensure downstream incineration safety.
Spill Management & Emergency Response
Objective: Containment without solvation. Do not turn a solid spill into a spreading liquid spill.[2]
Protocol for Dry Spill (Powder):
-
Isolate: Evacuate immediate area if dust is airborne.[2]
-
PPE Up: Don N95 respirator and double nitrile gloves.[2]
-
Contain: Cover spill with a dry paper towel to prevent air currents from spreading dust.[2]
-
Clean:
-
Decontaminate: Wipe the surface with a soap/water solution after bulk removal.[2] Dispose of wipes as hazardous debris.[2]
Protocol for Wet Spill (Solution):
Regulatory & Compliance Context
-
RCRA Classification (USA): While this compound is not explicitly "P" or "U" listed, it is a Characteristic Waste if it exhibits toxicity, but more importantly, it falls under Halogenated Organic Compounds (HOCs) regulations [1].[1][2][3]
-
EPA Destruction Efficiency: The EPA requires a 99.99% destruction and removal efficiency (DRE) for principal organic hazardous constituents (POHCs) in incineration.[2] The presence of Fluorine mandates that the incineration facility monitors HF emissions [2].[2]
References
-
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[2] EPA/600/2-87/098.[1][2] Available at: [Link][1][3]
-
National Institutes of Health (NIH) - PubChem. this compound Compound Summary.[1][2][3] PubChem CID 11316664.[2] Available at: [Link][1][3]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
